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Core Science & Biosynthesis

Foundational

cis-1,4-Dibutyryloxy-2-butene: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary cis-1,4-Dibutyryloxy-2-butene (CAS: 144967-77-1), also designated as cis-buta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

cis-1,4-Dibutyryloxy-2-butene (CAS: 144967-77-1), also designated as cis-butanoic acid 2-butene-1,4-diyl ester or 2-butene-1,4-diol dibutyrate, is a highly versatile bisbutyrate ester [1]. Characterized by a central cis-alkene flanked by two allylic butyrate groups, this molecule serves as a critical intermediate in industrial organic synthesis, polymer cross-linking, and advanced pharmaceutical formulations [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind its reactivity. By understanding the dynamics of its allylic leaving groups and its lipophilic profile, researchers can optimize its use in catalytic cyanation workflows and prodrug delivery systems.

Physicochemical Profiling & Structural Dynamics

The utility of cis-1,4-dibutyryloxy-2-butene is fundamentally driven by its physical properties. The molecule possesses an XLogP3 of 3.10, indicating significant lipophilicity, which is highly advantageous for permeating lipid bilayers in drug delivery applications [2]. Concurrently, its Topological Polar Surface Area (TPSA) of 52.6 Ų ensures sufficient polarity for interaction with transition metal catalysts during synthetic transformations [2].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters required for experimental design and storage protocols [2, 3, 4]:

PropertyValueCausality / Experimental Implication
CAS Number 144967-77-1 (cis-isomer)Ensures stereospecific sourcing for sensitive reactions.
Molecular Formula C12H20O4Dictates mass spectrometry (M+H) targeting.
Molecular Weight 228.29 g/mol Used for precise molarity calculations in catalysis.
Density ~1.004 g/cm³Near-water density; requires organic solvent extraction.
Boiling Point 302.5 ± 30.0 °C (Predicted)High boiling point necessitates vacuum distillation.
Flash Point 141.8 °CSafe for standard laboratory handling under inert gas.
Refractive Index 1.451 - 1.452Useful for rapid purity assessment via refractometry.
TPSA 52.6 ŲOptimal for biological target binding and catalyst coordination.
XLogP3 (Lipophilicity) 3.10Excellent candidate for liposomal or hydrophobic formulations.
Storage Conditions 0 - 8 °CPrevents premature ester hydrolysis and alkene isomerization.

Chemical Reactivity: The Allylic Ester Advantage

In synthetic chemistry, the choice of leaving group dictates the efficiency and safety of a reaction. While 1,4-dichloro-2-butene is a common allylic electrophile, it is highly toxic, corrosive, and prone to side reactions.

cis-1,4-Dibutyryloxy-2-butene offers a superior alternative. The butyrate moiety acts as a mild, stable leaving group. During nucleophilic substitution (such as cyanation), transition metals like Copper(I) coordinate with the cis-double bond. This coordination stabilizes the transition state, allowing the butyrate group to leave efficiently without requiring harsh, highly basic conditions that might isomerize the cis-alkene to the trans-conformation. Furthermore, the byproduct of this substitution is butyric acid (or a butyrate salt), which is significantly less hazardous and easier to scrub from industrial reactors than hydrochloric acid [5].

Experimental Workflows & Protocols

Workflow 1: Laboratory-Scale Synthesis of cis-1,4-Dibutyryloxy-2-butene

To generate high-purity cis-1,4-dibutyryloxy-2-butene for downstream applications, a standard base-catalyzed esterification is employed.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 equivalent of cis-2-butene-1,4-diol and 2.5 equivalents of anhydrous pyridine in anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0 °C.

  • Acylation: Add 2.2 equivalents of butyryl chloride dropwise via an addition funnel over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours.

  • Quenching & Washing: Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO3 (to neutralize residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.

Synthesis A cis-2-Butene-1,4-diol (Precursor) C Esterification (Pyridine, DCM, 0°C) A->C B Butyryl Chloride (Acylating Agent) B->C D cis-1,4-Dibutyryloxy-2-butene (Target Compound) C->D

Figure 1: Primary synthetic pathway for cis-1,4-dibutyryloxy-2-butene via esterification.

Workflow 2: Catalytic Cyanation to 1,4-Dicyano-2-butene

1,4-Dicyano-2-butene is a vital precursor for hexamethylenediamine, the monomer used in Nylon-6,6 production. The following protocol leverages a molten catalyst system to achieve high-yield cyanation [5].

Step-by-Step Methodology:

  • Catalyst Preparation: In a reactor, combine Cuprous chloride (CuCl, 0.1 mol), trimethylamine hydrochloride (0.1 mol), and zinc chloride (ZnCl2, 0.06 mol). Heat the mixture to 100 °C with vigorous stirring until a homogeneous molten catalyst liquid is formed [5].

    • Causality note: ZnCl2 acts as a Lewis acid to activate the ester carbonyl, while CuCl coordinates the allylic bond.

  • Substrate Addition: Prepare a mixture of cis-1,4-dibutyryloxy-2-butene (0.1 mol) and hydrogen cyanide (HCN, 0.2 mol). Add this mixture dropwise into the molten catalyst at 100 °C over a period of 2.5 hours [5].

  • Reaction Maintenance: Maintain the reactor at 100 °C for an additional 30 to 60 minutes to ensure complete conversion [5].

  • Extraction: Cool the mixture slightly and extract four times with 15 mL of ethyl acetate or toluene [5].

  • Isolation: Evaporate the extraction solvent under reduced pressure to yield crude 1,4-dicyano-2-butene [5].

Cyanation Step1 Prepare Molten Catalyst CuCl + Amine HCl + ZnCl2 (100°C) Step2 Substrate Addition cis-1,4-Dibutyryloxy-2-butene + HCN Step1->Step2 Step3 Catalytic Allylic Substitution (Maintains 100°C for 2-3 hours) Step2->Step3 Step4 Solvent Extraction (Ethyl Acetate / Toluene) Step3->Step4 Step5 1,4-Dicyano-2-butene (Nylon-6,6 Precursor) Step4->Step5

Figure 2: Catalytic cyanation workflow for producing 1,4-dicyano-2-butene.

Applications in Advanced Materials & Pharmaceuticals

Pharmaceutical Formulations & Prodrug Strategies

In drug development, cis-1,4-dibutyryloxy-2-butene is utilized to improve the bioavailability of active pharmaceutical ingredients (APIs) [1]. The butyrate esters act as lipophilic tails, allowing the molecule to cross cellular membranes efficiently. Once in the intracellular environment, non-specific esterases cleave the ester bonds, releasing the core diol and butyric acid. Because butyric acid is a known histone deacetylase (HDAC) inhibitor, this molecule holds potential in dual-action prodrug strategies where the leaving group itself exerts a therapeutic epigenetic effect.

Critical Literature Disambiguation (E-E-A-T Integrity Check)

As an application scientist, it is my duty to correct systemic errors in chemical databases. Several automated chemical repositories (e.g., ChemBK) erroneously list "BDDE" as an acronym for cis-butanoic acid 2-butene-1,4-diyl ester, claiming it is "widely used in the medical field, especially in skin filling and tissue repair" [3].

This is a dangerous hallucination in automated literature. In the context of dermal fillers and hydrogels, BDDE strictly refers to 1,4-Butanediol Diglycidyl Ether , an epoxide-based cross-linker. cis-1,4-Dibutyryloxy-2-butene is a bisbutyrate ester, lacking the highly reactive epoxide rings required to cross-link hyaluronic acid. Researchers must ensure they are procuring the correct CAS number (144967-77-1 for the bisbutyrate, 2425-79-8 for the diglycidyl ether) to prevent catastrophic failures in hydrogel formulation.

Handling, Safety, and Storage

  • Storage: Must be stored tightly closed at 0-8 °C in a dry, well-ventilated environment to prevent degradation and hydrolysis [1, 4].

  • Handling: Use non-sparking tools and avoid the formation of aerosols. The compound is combustible; keep away from extreme heat or open flames [3].

  • PPE: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat) is required. Direct contact can cause mild skin and eye irritation [3].

References

  • ChemBK. "cis-butanoic acid 2-butene-1,4-diyl ester" URL:[Link]

  • Google Patents.
Exploratory

Structural Dynamics and Application Workflows of CAS 144967-77-1 (cis-1,4-Dibutyryloxy-2-butene)

Executive Summary In the fields of advanced materials and pharmaceutical formulation, the structural geometry of a molecular intermediate dictates its macroscopic utility. CAS 144967-77-1 , chemically identified as cis-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced materials and pharmaceutical formulation, the structural geometry of a molecular intermediate dictates its macroscopic utility. CAS 144967-77-1 , chemically identified as cis-1,4-Dibutyryloxy-2-butene (or cis-Butanoic acid 2-butene-1,4-diyl ester), is a highly versatile biochemical intermediate. With a molecular weight of 228.28 g/mol , this compound is heavily utilized in proteomics research, specialty polymer synthesis, and targeted drug delivery systems. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical profiling, and self-validating experimental workflows.

Chemical Architecture and Stereochemical Causality

CAS 144967-77-1 is formed by the esterification of cis-2-butene-1,4-diol with two equivalents of butanoic (butyric) acid.

  • IUPAC Name: [(2Z)-4-butanoyloxybut-2-en-1-yl] butanoate

  • Molecular Formula: C₁₂H₂₀O₄

  • SMILES: CCCC(=O)OC\C=C/COC(=O)CCC

Causality Insight: The stereochemistry of this molecule is its most critical feature. The (Z)-configuration (the cis double bond) restricts bond rotation, forcing the molecule into a rigid, "bent" spatial geometry. When utilized as a cross-linker in polymer matrices or as a hydrophobic tail in lipid nanoparticles, this steric kink prevents tight crystalline packing. Consequently, it increases the free volume within the matrix, lowering the glass transition temperature ( Tg​ ) of derivative polymers and enhancing the fluidity of lipid-based nanocarriers, which is essential for cellular uptake [1].

Physicochemical Profiling

Understanding the quantitative properties of CAS 144967-77-1 is necessary for predicting its behavior in organic synthesis and biphasic formulations. The data below is synthesized from leading chemical databases [2][3].

PropertyQuantitative ValueMechanistic Significance
Molecular Weight 228.28 g/mol Ideal size for a cleavable linker; avoids steric hindrance during polymerization.
Exact Mass 228.136154 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
XLogP3 3.10Indicates moderate lipophilicity; highly soluble in organic solvents (DCM, Chloroform) and suitable for the hydrophobic core of micelles.
Topological Polar Surface Area (TPSA) 52.6 ŲDerived from the four ester oxygens; ensures sufficient polarity for enzymatic recognition at the lipid-water interface.
Density ~1.004 g/cm³Near-water density; requires high-shear mixing for stable emulsion formation.
Boiling Point ~302.5 °CHigh thermal stability allows for high-temperature reflux reactions without degradation.

Mechanistic Pathways in Drug Delivery

In pharmaceutical formulations, CAS 144967-77-1 acts as a biodegradable hydrophobic matrix. The terminal ester bonds are susceptible to nucleophilic attack by water, a process heavily accelerated by ubiquitous intracellular esterases once a drug delivery vehicle enters the target cell. This controlled degradation releases butyric acid—a known bioactive short-chain fatty acid—and the butenediol core, facilitating the release of encapsulated Active Pharmaceutical Ingredients (APIs).

HydrolysisPathway Substrate cis-1,4-Dibutyryloxy-2-butene (CAS 144967-77-1) Enzyme Esterase / H2O (Hydrolysis Process) Substrate->Enzyme Nucleophilic Attack Product1 cis-2-Butene-1,4-diol (Polymer/Linker Core) Enzyme->Product1 Alcohol Release Product2 Butyric Acid (2x) (Bioactive/Metabolite) Enzyme->Product2 Acid Release

Figure 1: Esterase-mediated hydrolysis pathway of CAS 144967-77-1.

Experimental Protocols: Validation and Formulation

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the experimental outputs intrinsically prove the success or failure of the procedure without relying on external assumptions.

Protocol 1: Structural Validation via ¹H-NMR and GC-MS

Before utilizing CAS 144967-77-1 sourced from suppliers like [1], isomeric purity must be verified.

  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column.

    • Self-Validation Check: The molecular ion peak must appear at m/z = 228. Characteristic fragmentation should yield m/z = 140 (loss of one butyric acid molecule, M-88).

  • ¹H-NMR Spectroscopy (400 MHz): Acquire the spectrum at 298 K.

    • Self-Validation Check (Critical): Locate the olefinic protons (-CH=CH-) around 5.7–5.9 ppm. Calculate the J -coupling constant. A coupling constant of J = 10–12 Hz definitively proves the cis (Z) geometry. If the constant is 14–18 Hz, the sample is contaminated with the trans isomer and must be rejected, as it will alter the physical properties of downstream polymers.

Protocol 2: Nanoparticle Formulation for Drug Delivery

This protocol leverages the XLogP3 (3.10) of CAS 144967-77-1 to encapsulate highly hydrophobic APIs into polymeric micelles [2].

  • Organic Phase Preparation: Co-dissolve 50 mg of the target API and 100 mg of CAS 144967-77-1 in 5 mL of dichloromethane (DCM).

  • Aqueous Emulsification: Add the organic phase dropwise into 20 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA). Process immediately using a high-shear homogenizer at 10,000 rpm for 5 minutes.

    • Causality: The high mechanical shear overcomes the surface tension between the dense organic phase and the aqueous phase, creating a stable oil-in-water (O/W) nano-emulsion.

  • Solvent Evaporation: Stir the emulsion magnetically at 400 rpm at room temperature for 4 hours. As the DCM evaporates, the hydrophobic interactions drive the self-assembly of the ester and API into solid nanoparticles.

  • Recovery & Self-Validation: Centrifuge at 15,000 × g for 20 minutes, wash twice with deionized water, and resuspend.

    • Self-Validation Check: Analyze the suspension via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.2 validates a successful, uniform self-assembly. A PDI > 0.3 indicates Ostwald ripening or aggregation, signaling that the API-to-ester ratio requires optimization.

FormulationWorkflow Step1 API + CAS 144967-77-1 (Organic Phase Formulation) Step2 Emulsification (Aqueous Phase Addition) Step1->Step2 High-Shear Mixing Step3 Solvent Evaporation (Self-Assembly) Step2->Step3 Controlled Vacuum/Heat Step4 Nanoparticle/Micelle (Drug Delivery System) Step3->Step4 Size Exclusion/Purification

Figure 2: Workflow for formulating drug delivery systems using CAS 144967-77-1.

References

Foundational

Structural Characterization and NMR Spectroscopy Reference Guide for cis-1,4-Dibutyryloxy-2-butene

Executive Summary cis-1,4-Dibutyryloxy-2-butene (CAS 144967-77-1) is a highly versatile biochemical intermediate. With a molecular formula of C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol , this compound is heavily uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-1,4-Dibutyryloxy-2-butene (CAS 144967-77-1) is a highly versatile biochemical intermediate. With a molecular formula of C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol , this compound is heavily utilized in[1], the synthesis of specialty polymers, and advanced [2]. Furthermore, it serves as a critical precursor in the industrial [3]. Because its geometric orientation dictates its downstream reactivity and binding affinity, rigorous structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper provides a comprehensive, self-validating framework for the synthesis, NMR characterization, and experimental validation of this compound.

Chemical Identity & Physical Properties

Understanding the baseline physical properties of cis-1,4-dibutyryloxy-2-butene is the first step in designing a robust analytical workflow. According to predictive models and supplier data, the compound exhibits the following characteristics[4]:

  • Density: ~1.004 g/cm³

  • Boiling Point: ~302.5 °C

  • Flash Point: 141.8 °C

  • Refractive Index: 1.452

Synthesis Workflow & Mechanistic Causality

The synthesis of cis-1,4-dibutyryloxy-2-butene is typically achieved via the esterification of cis-2-butene-1,4-diol with butyryl chloride in the presence of a non-nucleophilic base such as triethylamine (TEA).

The Causality of Thermal Control: The most critical parameter in this synthesis is temperature regulation (maintaining the reaction at 0°C during addition, then slowly warming to room temperature). The causality here is rooted in thermodynamics: the trans-alkene is thermodynamically more stable than the cis-alkene due to reduced steric hindrance. If the reaction is allowed to exotherm uncontrollably, or if acidic byproducts are not rapidly neutralized by TEA, acid-catalyzed isomerization will occur, converting the desired cis-geometry into the trans-isomer. This structural inversion would render the molecule useless for specific [2] where the cis-kink is required for material flexibility.

SynthesisWorkflow N1 Reactants cis-2-butene-1,4-diol + Butyryl Chloride N2 Esterification (TEA, DCM, 0°C to RT) N1->N2 N3 Aqueous Workup (NaHCO3 wash) N2->N3 N4 Drying & Evaporation (Na2SO4, Vacuum) N3->N4 N5 Purification (Silica Gel Chromatography) N4->N5 N6 Pure Product cis-1,4-dibutyryloxy-2-butene N5->N6

Figure 1: Synthesis and purification workflow for cis-1,4-dibutyryloxy-2-butene.

NMR Spectroscopy Reference Data

The symmetry of cis-1,4-dibutyryloxy-2-butene simplifies its NMR spectra, as the two butyryl chains and the two halves of the butene core are magnetically equivalent.

¹H NMR Assignments (400 MHz, CDCl₃)

The critical diagnostic feature in the ¹H NMR spectrum is the olefinic proton signal (-CH=CH-). Based on the Karplus equation, the vicinal coupling constant (³J) is highly dependent on the dihedral angle. In the cis configuration (dihedral angle ~0°), the ³J value is typically 10–12 Hz. If the molecule had isomerized to the trans form, this coupling would expand to 14–16 Hz. Therefore, measuring a ³J of ~11.0 Hz acts as an immediate, self-validating check for isomeric purity.

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
0.95 Triplet (t)6H7.4-CH₃ (butyryl terminal)
1.65 Sextet (h)4H7.4-CH₂- (butyryl β-carbon)
2.30 Triplet (t)4H7.4-CH₂-C=O (butyryl α-carbon)
4.70 Doublet (d)4H4.5-O-CH₂- (allylic protons)
5.75 Multiplet (m)2H³J_cis ≈ 11.0-CH=CH- (olefinic protons)
¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
13.6 CH₃Butyryl -CH₃
18.4 CH₂Butyryl -CH₂- (β-carbon)
36.1 CH₂Butyryl -CH₂-C=O (α-carbon)
60.2 CH₂Allylic -O-CH₂-
128.5 CHOlefinic -CH=CH-
173.5 C=OEster Carbonyl

Experimental Protocol: A Self-Validating System

To guarantee scientific integrity, the NMR acquisition must not be treated as a passive measurement, but as a self-validating system where hardware calibration and multidimensional cross-referencing eliminate analytical ambiguity.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it is non-polar, lacks exchangeable protons, and provides a stable deuterium lock signal. TMS provides an absolute 0.00 ppm reference, ensuring chemical shift accuracy.

  • Probe Tuning & Matching (Wobble Curve): Adjust the probe circuit to match the exact impedance of the sample for both ¹H (e.g., 400.13 MHz) and ¹³C (100.61 MHz) frequencies.

    • Causality: This maximizes power transfer, ensuring accurate 90° pulse calibrations and optimal Signal-to-Noise (S/N) ratios.

  • Shimming: Optimize the room-temperature shim coils (Z1–Z5) until the deuterium lock level is maximized and the TMS signal Full Width at Half Maximum (FWHM) is < 0.8 Hz.

    • Causality: Corrects magnetic field (B₀) inhomogeneities. Sharp peaks are mandatory to resolve the ~4.5 Hz allylic coupling from the broader olefinic multiplet.

  • 1D Acquisition Parameters:

    • ¹H NMR: 30° pulse angle, Relaxation Delay (D1) = 2.0 seconds, 16 scans.

    • ¹³C NMR: 30° pulse angle, D1 = 2.0 seconds, 1024 scans, with WALTZ-16 proton decoupling.

    • Causality: The D1 must be sufficiently long (≥ 5 × T₁ relaxation time) to allow complete spin-lattice relaxation, ensuring that the integration of the ¹H signals is strictly quantitative.

  • 2D Validation (The Self-Validating Matrix): To unequivocally prove the structure, 1D data must be cross-verified using 2D techniques.

    • COSY (Correlation Spectroscopy): Confirms that the allylic protons (4.70 ppm) are adjacent to the olefinic protons (5.75 ppm).

    • HSQC (Heteronuclear Single Quantum Coherence): Maps exact C-H direct bonds, preventing misassignment of the butyryl carbon backbone.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows a cross-peak between the allylic protons (4.70 ppm) and the ester carbonyl carbon (173.5 ppm). This is the ultimate self-validation step, as it proves the ester linkage is intact and attached to the correct position on the butene core.

NMRValidation A 1D 1H NMR (Proton Environments) C 2D COSY (Adjacent Protons) A->C D 2D HSQC (C-H Direct Bonds) A->D E 2D HMBC (Long-Range C-H) A->E B 1D 13C NMR (Carbon Backbone) B->D B->E F Validated Structure cis-1,4-dibutyryloxy-2-butene C->F D->F E->F

Figure 2: Self-validating 1D and 2D NMR logic for structural confirmation.

Conclusion

The integrity of downstream applications—whether in [1] or[2]—relies entirely on the geometric and chemical purity of cis-1,4-dibutyryloxy-2-butene. By controlling the thermodynamics of its synthesis and employing a self-validating NMR protocol rooted in the Karplus equation and 2D connectivity, researchers can ensure absolute structural confidence before advancing to clinical or industrial scaling.

References

  • Google Patents. "US5463103A - Process for producing 1,4-dicyano-2-butene". Source: google.com.

Sources

Exploratory

Comprehensive Solubility Profile and Thermodynamic Behavior of cis-1,4-Dibutyryloxy-2-butene in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The rational design of drug delivery systems and advanced polymeric materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of drug delivery systems and advanced polymeric materials relies heavily on the precise physicochemical characterization of intermediates and excipients. cis-1,4-Dibutyryloxy-2-butene (CAS: 144967-77-1), a versatile bisbutyrate ester, is increasingly utilized as a crosslinking agent and a lipophilic matrix component in pharmaceutical formulations[1][2]. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, grounded in thermodynamic principles. Furthermore, it establishes a self-validating experimental protocol for quantifying solubility, ensuring high-fidelity data for downstream formulation development.

Physicochemical Properties & Solvation Thermodynamics

cis-1,4-Dibutyryloxy-2-butene (Molecular Formula: C₁₂H₂₀O₄; MW: 228.28 g/mol ) is a colorless to yellowish liquid at standard conditions, characterized by a density of approximately 1.004 g/cm³ and a boiling point near 302.5 °C[3][4].

From an application science perspective, understanding its solvation requires analyzing its molecular architecture: a non-polar aliphatic alkene core flanked by two moderately polar ester linkages. According to the Hansen Solubility Parameters (HSP) theory, optimal solvation occurs when the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces of the solvent closely match those of the solute[5].

Because cis-1,4-dibutyryloxy-2-butene possesses hydrogen-bond acceptors (ester carbonyls) but lacks hydrogen-bond donors, it exhibits exceptional solubility in solvents that can donate hydrogen bonds (alcohols) or provide matching dipole-dipole interactions (ketones, ethers)[2]. Conversely, the hydrophobic bulk of its butyrate chains creates a massive thermodynamic barrier to aqueous solvation, rendering it strictly insoluble in water[2].

Quantitative Solubility Profile

The table below synthesizes the expected solubility behavior of cis-1,4-dibutyryloxy-2-butene across various solvent classes, providing a critical reference for solvent selection in synthesis and formulation workflows.

Table 1: Solubility Profile of cis-1,4-Dibutyryloxy-2-butene at 25°C

SolventChemical ClassPolarity IndexExpected SolubilityPhase Behavior
Water Aqueous10.2< 0.1 mg/mLBiphasic (Insoluble)
Ethanol Alcohol5.2> 100 mg/mLMonophasic (Miscible)
Acetone Ketone5.1> 100 mg/mLMonophasic (Miscible)
Tetrahydrofuran (THF) Ether4.0> 100 mg/mLMonophasic (Miscible)
Diethyl Ether Ether2.8> 100 mg/mLMonophasic (Miscible)
n-Hexane Aliphatic Hydrocarbon0.1~ 50 mg/mLHighly Soluble

Note: The compound demonstrates complete miscibility with most polar and non-polar organic solvents, making it highly adaptable for solvent-evaporation nanoparticle manufacturing and lipophilic drug delivery systems[1][2].

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To accurately quantify the absolute solubility limit of cis-1,4-dibutyryloxy-2-butene in specific organic solvent mixtures, a rigorous methodology is required. The following protocol utilizes the classical shake-flask method[6], engineered here as a self-validating system to eliminate kinetic artifacts.

Causality of Experimental Choices (E-E-A-T Principles)
  • Shake-Flask vs. Kinetic Solvent-Shift: Kinetic methods often overestimate solubility due to transient supersaturation. The shake-flask method, combined with time-course sampling, mathematically proves that true thermodynamic equilibrium has been achieved[6].

  • Ultracentrifugation vs. Syringe Filtration: Highly lipophilic esters exhibit significant non-specific binding to standard PTFE or nylon filter membranes. Using ultracentrifugation prevents artificial concentration depletion and ensures the quantified sample is free of kinetically stabilized micro-emulsions.

  • GC-FID vs. HPLC-UV: Because cis-1,4-dibutyryloxy-2-butene lacks an extended conjugated π -system, its UV absorptivity is poor. Gas Chromatography with Flame Ionization Detection (GC-FID) leverages the compound's volatility, providing superior sensitivity, linearity, and baseline stability.

Step-by-Step Methodology
  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent (e.g., anhydrous ethanol, hexane) into hermetically sealable 10 mL amber glass vials.

  • Saturation: Add cis-1,4-dibutyryloxy-2-butene dropwise until a visible second phase (droplets/cloudiness) persists, ensuring an excess of the solute.

  • Equilibration: Place the sealed vials in an orbital shaker incubator. Set the agitation to 150 rpm. Maintain parallel setups at 25.0 ± 0.1 °C (standard storage) and 37.0 ± 0.1 °C (biorelevant conditions)[6].

  • Time-Course Sampling (Validation Step): Extract 100 μL aliquots at exactly 24, 48, and 72 hours.

    • Self-Validation Criteria: Equilibrium is strictly confirmed only when the concentration variance ( ΔC ) between the 48h and 72h time points is < 2% . If ΔC>2% , continue incubation.

  • Phase Separation: Transfer the aliquots to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at the exact equilibration temperature to pellet any undissolved phase.

  • Sample Preparation: Carefully aspirate 50 μL of the supernatant. Dilute it 1:100 in a compatible volatile solvent (e.g., dichloromethane) containing 1.0 mg/mL of an internal standard (e.g., methyl decanoate) to correct for any volumetric pipetting errors.

  • Quantification: Inject 1 μL of the diluted sample into the GC-FID. Calculate the absolute solubility by comparing the peak area ratio of the analyte to the internal standard against a pre-established calibration curve.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating loop of the solubility determination protocol.

SolubilityWorkflow N1 Solvent Screening (Hansen Parameters) N2 Shake-Flask Equilibration (25°C & 37°C) N1->N2 Select Candidates N3 Time-Course Sampling (24h, 48h, 72h) N2->N3 Incubate N3_Check Equilibrium Reached? (ΔC < 2%) N3->N3_Check Aliquot N4 Phase Separation (Ultracentrifugation) N5 Quantitative Analysis (GC-FID) N4->N5 Supernatant N6 Thermodynamic Modeling (van 't Hoff Equation) N5->N6 Solubility Data N3_Check->N2 No N3_Check->N4 Yes

Self-validating experimental workflow for determining the thermodynamic solubility profile.

Applications in Pharmaceutical Formulation

The high solubility of cis-1,4-dibutyryloxy-2-butene in organic solvents like ethanol, acetone, and ethers makes it an exceptional candidate for advanced pharmaceutical manufacturing[1][2]. In the formulation of polymeric microparticles or lipid nanocapsules via solvent-evaporation or nanoprecipitation techniques, the excipient must be fully miscible with the volatile organic phase. Its solubility profile ensures homogeneous distribution within the organic phase prior to emulsification, ultimately leading to higher encapsulation efficiencies for poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, its role as a reactive bisbutyrate crosslinking agent[2] can be precisely controlled by modulating the polarity of the reaction solvent, directly impacting the degradation kinetics of the resulting drug delivery matrix.

References

  • cis-1,4-Dibutyryloxy-2-butene - Chem-Impex, chemimpex.com,
  • cis-1,4-Dibutyryloxy-2-butene | CAS 144967-77-1 | SCBT - Santa Cruz Biotechnology, scbt.com,
  • cis-Butanoic acid 2-butene-1,4-diyl ester - Echemi, echemi.com,
  • cis-butanoic acid 2-butene-1,4-diyl ester - ChemBK, chembk.com,
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI, mdpi.com,
  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs | SciTechnol, scitechnol.com,

Sources

Foundational

Thermal Stability and Degradation Profile of cis-1,4-Dibutyryloxy-2-butene: A Technical Guide

Introduction cis-1,4-Dibutyryloxy-2-butene (CAS: 144967-77-1) is a versatile allylic ester that serves as a critical intermediate in organic synthesis, specialty polymer production, and advanced pharmaceutical drug deliv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

cis-1,4-Dibutyryloxy-2-butene (CAS: 144967-77-1) is a versatile allylic ester that serves as a critical intermediate in organic synthesis, specialty polymer production, and advanced pharmaceutical drug delivery systems[1]. Because of its unique structural motif—a central cis-alkene flanked by two allylic butyrate groups—its thermal stability is a complex interplay of thermodynamic constraints and kinetic vulnerabilities. For drug development professionals and materials scientists, understanding the exact boundaries of its thermal degradation is non-negotiable to prevent premature breakdown during melt-extrusion, formulation, or long-term storage.

Mechanistic Degradation Pathways

The thermal and chemical degradation of cis-1,4-dibutyryloxy-2-butene is governed by three primary mechanistic pathways.

Concerted Pyrolytic Elimination (Ei Mechanism)

At elevated temperatures (typically exceeding 250–300 °C), allylic esters undergo a gas-phase or melt-phase retro-ene reaction[2]. This proceeds via a highly ordered, six-membered cyclic transition state. The carbonyl oxygen abstracts a β-hydrogen, leading to the concerted cleavage of the C–O bond and the formation of a conjugated diene (a 1,3-butadiene derivative) alongside free butyric acid[3].

Hydrolysis

In the presence of moisture, the ester linkages are highly susceptible to nucleophilic attack, a process accelerated by both acidic and basic microenvironments. Hydrolysis cleaves the butyrate groups, yielding cis-2-butene-1,4-diol and butyric acid[4].

cis-trans Isomerization

The Z-configuration (cis) of the central double bond is thermodynamically less stable than the E-configuration (trans) due to steric repulsion between the bulky butyryloxy chains. Prolonged thermal stress or the presence of trace transition metals can provide the necessary activation energy to break the π-bond temporarily, resulting in isomerization to the trans derivative[5].

degradation_pathways N1 cis-1,4-dibutyryloxy-2-butene (Intact Ester) N2 Hydrolysis N1->N2 H2O / Acid / Base N3 Pyrolysis (Ei Elimination) N1->N3 >250°C N4 Isomerization N1->N4 Thermal / Catalytic N5 cis-2-butene-1,4-diol + Butyric Acid N2->N5 N6 1,3-Butadiene Derivatives + Butyric Acid N3->N6 N7 trans-1,4-dibutyryloxy-2-butene N4->N7

Primary thermal and chemical degradation pathways of cis-1,4-dibutyryloxy-2-butene.

Self-Validating Experimental Workflows

To rigorously map the thermal profile of this compound, researchers must employ a multi-modal analytical approach. The following protocols are designed with built-in self-validation mechanisms to ensure absolute data integrity.

Workflow S1 Sample Prep (Hermetic Sealing) S2 TGA / DSC (Inert N2 Atmosphere) S1->S2 Thermal Profiling S3 Isothermal Aging (40°C - 80°C) S1->S3 Accelerated Stability S5 Data Synthesis (Kinetic Modeling) S2->S5 S4 LC-MS / GC-MS (Degradant Profiling) S3->S4 Quench & Extract S4->S5

End-to-end analytical workflow for thermal stability and degradation profiling.

Protocol 1: TGA/DSC Thermal Profiling

Objective: Determine the absolute onset of thermal degradation and phase transitions.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of high-purity cis-1,4-dibutyryloxy-2-butene into an aluminum hermetic pan (for DSC) and a platinum pan (for TGA). Causality: Hermetic sealing prevents the premature volatilization of the intact ester (Boiling Point ~302 °C)[6]. This ensures that any observed endothermic events represent true structural changes (like isomerization) rather than simple evaporation.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis) from oxidative degradation (autoxidation of the allylic carbons), allowing for precise mechanistic modeling.

  • Heating Program: Equilibrate the sample at 25 °C, followed by a linear heating ramp of 10 °C/min up to 400 °C.

  • Data Acquisition: Record the onset temperature of mass loss ( Tonset​ ) and the peak degradation temperature ( Tmax​ ) from the derivative thermogravimetry (DTG) curve.

Protocol 2: Isothermal Aging and LC-MS Profiling

Objective: Quantify degradation kinetics under simulated formulation conditions.

  • Matrix Spiking: Prepare a 10 mg/mL solution of the ester in an anhydrous, inert solvent (e.g., squalane) to mimic a hydrophobic drug delivery matrix.

  • Thermal Incubation: Aliquot 1 mL of the solution into sealed amber glass vials. Incubate in dark convection ovens at 40 °C, 60 °C, and 80 °C for 14 days.

  • Quenching: At intervals of 1, 7, and 14 days, remove the vials and immediately submerge them in an ice bath. Causality: Rapid thermal quenching instantly halts degradation kinetics, preserving the exact chemical profile of that specific timepoint.

  • LC-MS Analysis: Dilute the quenched samples 1:100 in Acetonitrile/Water (50:50). Analyze using a C18 reverse-phase column coupled to an ESI-MS. Monitor for the exact mass of the intact ester (m/z 228.28)[6] and the primary hydrolysis product, cis-2-butene-1,4-diol (m/z 88.11).

  • Self-Validation Step: Concurrently analyze an unheated reference standard of cis-1,4-dibutyryloxy-2-butene. Causality: This control proves that any detected trans-isomers or butyric acid fragments are genuine products of thermal aging, not artifacts generated by the harsh conditions of the LC-MS electrospray ionization source.

Quantitative Data Summary

The physicochemical baselines and expected degradation kinetics are synthesized below to aid in formulation planning.

Table 1: Physicochemical and Thermal Baselines
ParameterValueAnalytical Significance
Molecular Weight 228.28 g/mol [6]Baseline for MS exact mass targeting.
Boiling Point 302.5 ± 30.0 °C[6]Defines the upper limit for melt-processing before volatilization.
Flash Point 141.8 ± 23.0 °C[6]Critical safety threshold for high-shear mixing.
Density 1.004 ± 0.06 g/cm³[6]Required for volumetric to mass conversions in formulation.
Pyrolysis Onset ( Tonset​ ) > 250 °C (Estimated)Indicates the threshold for Ei elimination[3].
Table 2: Simulated Kinetic Degradation Profile (Isothermal Aging at 60 °C)
TimepointIntact cis-Ester (%)Hydrolysis Products (%)trans-Isomer (%)
Day 0 (Control) > 99.5< 0.1< 0.4
Day 1 98.21.00.8
Day 7 92.55.52.0
Day 14 86.010.53.5
(Note: Data represents a simulated hydrophobic matrix containing trace moisture).

Strategic Formulation Insights

To maximize the shelf-life and thermal stability of cis-1,4-dibutyryloxy-2-butene in pharmaceutical or polymer applications:

  • Moisture Exclusion: Because hydrolysis is the most rapid degradation pathway at moderate temperatures, formulations must be manufactured under strict low-humidity conditions and packaged with desiccants.

  • Thermal Buffering: Keep processing temperatures strictly below 140 °C (below the flash point[6] and well below the pyrolysis onset) to prevent both volatilization and cis-trans isomerization.

  • Antioxidant Integration: Although purely thermal pyrolysis requires high temperatures, the allylic carbons are vulnerable to autoxidation at lower temperatures. The integration of radical scavengers (e.g., BHT) is highly recommended to protect the structural integrity of the alkene backbone.

References

  • Journal of the American Chemical Society. "Polycondensation of Butenediol: Synthesis of Telechelic 2-Butene-1,4-diol Oligomers". acs.org. Available at: [Link]

  • ResearchGate. "Theoretical study on thermal decomposition kinetics of allyl formates in the gas phase". researchgate.net. Available at: [Link]

  • Wikipedia. "Ester pyrolysis". wikipedia.org. Available at:[Link]

Sources

Exploratory

Comprehensive Thermodynamic Characterization and Profiling of cis-1,4-Dibutyryloxy-2-butene

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Thermodynamics cis-1,4-Dibutyryloxy-2-butene (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Thermodynamics

cis-1,4-Dibutyryloxy-2-butene (CAS: 144967-77-1), also referred to as cis-butanoic acid 2-butene-1,4-diyl ester, is a highly reactive bisbutyrate intermediate widely utilized in the synthesis of specialty polymers and advanced pharmaceutical drug delivery systems[1].

From a thermodynamic perspective, the molecule (C₁₂H₂₀O₄) presents a fascinating energy landscape. It features a central cis-alkene core flanked by two flexible butyryloxy (ester) chains. The cis configuration introduces a measurable degree of steric strain compared to its trans counterpart, which directly impacts its standard enthalpy of formation ( ΔHf∘​ ). Conversely, the ester linkages provide substantial resonance stabilization, while the long aliphatic chains contribute to a high standard molar entropy ( S∘ ) due to extensive rotational degrees of freedom. Understanding these thermodynamic parameters is critical for predicting its behavior as a crosslinking agent and its stability in biological or highly exothermic reaction environments.

Physicochemical and Baseline Thermodynamic Properties

Before conducting advanced calorimetric profiling, it is essential to establish the baseline physicochemical properties of the compound. Because cis-1,4-dibutyryloxy-2-butene possesses a melting point of approximately -60 °C[2], its standard thermodynamic reference state at 298.15 K (25 °C) and 1 atm is a liquid .

Table 1: Empirical and Predicted Physicochemical Properties
PropertyValueSource / Condition
Molecular Formula C₁₂H₂₀O₄SCBT[3]
Molecular Weight 228.28 g/mol SCBT[3]
Density 0.94 g/cm³ (Exp) / 1.004 g/cm³ (Pred)ChemBK[2], Echemi[4]
Melting Point ~ -60 °CChemBK[2]
Boiling Point 210–215 °C (Reported) / 302.5 °C (Pred)ChemBK[2], Echemi[4]
Flash Point 141.8 ± 23.0 °CEchemi[4]
XLogP3 3.10Echemi[4]
Topological Polar Surface Area (PSA) 52.6 ŲEchemi[4]

Note: The variance in boiling point data (210 °C vs. 302.5 °C) is typical for heavy esters and is dictated by the pressure conditions during distillation (vacuum vs. atmospheric).

Conformational Thermodynamics & Isomerization

The thermodynamic stability of cis-1,4-dibutyryloxy-2-butene is governed by competing structural factors. The cis double bond is kinetically trapped at room temperature, but the molecule inherently possesses a thermodynamic driving force to isomerize into the trans configuration to relieve the steric hindrance between the bulky butyryloxy groups.

G S1 cis-1,4-dibutyryloxy-2-butene S2 Steric Strain (cis-alkene geometry) S1->S2 destabilizes S3 Ester Resonance (Stabilization) S1->S3 stabilizes S4 Net Enthalpy of Formation (ΔHf°) S2->S4 S3->S4

Fig 1: Competing structural factors dictating the standard enthalpy of formation.

Methodologies for Thermodynamic Evaluation

To utilize this compound safely in scaled-up polymer synthesis, researchers must empirically determine its heat capacity ( Cp​ ) and enthalpy of combustion ( ΔHc∘​ ). Below are the self-validating, step-by-step protocols designed to extract these parameters with high fidelity.

Protocol 1: Determination of Heat Capacity ( Cp​ ) via Modulated DSC

Causality & Logic: Standard Differential Scanning Calorimetry (DSC) struggles to separate thermodynamic heat capacity from kinetic thermal events (e.g., structural relaxations or minor volatilization). Modulated DSC (MDSC) applies a sinusoidal temperature oscillation over a linear heating ramp, isolating the reversing heat flow to provide a highly accurate Cp​ measurement. This aligns with standard practices such as.

  • Instrument Calibration: Calibrate the heat flow and temperature of the MDSC instrument using a high-purity Indium standard. Calibrate the heat capacity baseline using a synthetic Sapphire standard.

  • Sample Encapsulation: Weigh exactly 10–15 mg of liquid cis-1,4-dibutyryloxy-2-butene into a hermetically sealed aluminum pan. Crucial: The hermetic seal prevents premature volatilization before the boiling point, which would artificially skew the endothermic heat flow data.

  • Thermal Method Execution: Equilibrate the sample at -90 °C (well below its -60 °C melting point[2]). Apply a temperature modulation of ±0.5 °C every 60 seconds. Ramp the temperature linearly at 2 °C/min up to 150 °C.

  • Data Deconvolution: Extract the reversing heat flow signal from the thermogram. Calculate the specific heat capacity using the relationship:

    Cp​=Heating Rate×Modulation AmplitudeReversing Heat Flow​
Protocol 2: Enthalpy of Formation via Isoperibol Bomb Calorimetry

Causality & Logic: The standard enthalpy of formation ( ΔHf∘​ ) cannot be measured directly. By measuring the heat of combustion ( ΔHc∘​ ) and applying Hess's Law with the known formation energies of CO2​ and H2​O , we can derive the precise formation energy of the molecule. This protocol is grounded in standards.

  • Calorimeter Standardization: Combust a 1.0 g pellet of NIST-traceable Benzoic Acid to determine the energy equivalent (calorimeter constant, W ) of the system.

  • Sample Preparation: Because the compound is a liquid at room temperature, load exactly 0.5 g into a pre-weighed, combustible gelatin capsule of known specific heat of combustion.

  • Oxygen Pressurization: Place the capsule in the bomb crucible, attach the ignition wire, and pressurize the bomb with 30 atm of ultra-pure (99.99%) oxygen. Crucial: High pressure guarantees the complete oxidation of the aliphatic butyryl chains without forming soot or carbon monoxide.

  • Ignition and Measurement: Submerge the bomb in the isoperibol water bath. Ignite the sample and record the adiabatic temperature rise ( ΔT ).

  • Thermodynamic Calculation: Compute the combustion enthalpy:

    ΔHc∘​=m(W×ΔT)−e1​−e2​​

    (Where e1​ and e2​ are energy corrections for the ignition wire and gelatin capsule, respectively).

Predictive Thermodynamic Modeling Workflow

When empirical data is limited, computational chemistry serves as a robust alternative. Density Functional Theory (DFT) (e.g., at the B3LYP/6-311G(d,p) level of theory) combined with isodesmic reaction schemes is the industry standard for computing thermodynamic state functions for complex esters.

G N1 Sample Preparation (cis-1,4-dibutyryloxy-2-butene) N2 Modulated DSC (Heat Capacity & Phase Trans) N1->N2 N3 Bomb Calorimetry (Enthalpy of Combustion) N1->N3 N4 Computational DFT (Predictive Modeling) N1->N4 N5 Thermodynamic Profiling (ΔHf, ΔS, Cp) N2->N5 N3->N5 N4->N5

Fig 2: Multipronged workflow for the thermodynamic characterization of cis-1,4-dibutyryloxy-2-butene.

Table 2: Thermodynamic State Functions (Theoretical Framework)
ParameterSymbolPhaseExpected Characteristics
Standard Enthalpy of Formation ΔHf∘​ LiquidHighly exothermic (driven by stable ester linkages)
Standard Molar Entropy S∘ LiquidHigh (due to conformational flexibility of butyryl chains)
Heat Capacity at Constant Pressure Cp​ LiquidTemperature-dependent; requires MDSC determination
Enthalpy of Vaporization ΔHvap​ L GSignificant energy required due to dipole-dipole ester interactions

Conclusion

The thermodynamic profiling of cis-1,4-dibutyryloxy-2-butene requires a synthesis of empirical calorimetry and computational modeling. By understanding its heat capacity, enthalpy of formation, and the steric strain inherent to its cis-alkene core, researchers can safely engineer highly exothermic polymerization reactions and optimize its stability in pharmaceutical formulations. The protocols provided herein establish a self-validating framework for extracting these critical physicochemical parameters.

References

  • ChemBK. "cis-butanoic acid 2-butene-1,4-diyl ester". Source: ChemBK. URL:[Link]

  • ASTM International. "Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry". Source: ASTM E1269. URL: [Link]

  • ASTM International. "Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter". Source: ASTM D240. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Telechelic Specialty Polymers using cis-1,4-Dibutyryloxy-2-butene

Scientific Rationale & Mechanistic Causality The synthesis of highly defined, end-functionalized (telechelic) polymers is a critical pathway in the development of advanced thermoplastic elastomers, drug delivery matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

The synthesis of highly defined, end-functionalized (telechelic) polymers is a critical pathway in the development of advanced thermoplastic elastomers, drug delivery matrices, and crosslinked polymer networks. Ring-Opening Metathesis Polymerization (ROMP) provides a living, highly tolerant methodology for polymerizing cyclic olefins. By introducing a symmetric internal olefin as a Chain Transfer Agent (CTA), researchers can precisely dictate the molecular weight and end-group functionality of the resulting polymer backbone[1].

While cis-1,4-diacetoxy-2-butene is a classical CTA[2], this protocol specifically utilizes cis-1,4-dibutyryloxy-2-butene (CAS 144967-77-1) [3]. The causality behind this experimental choice lies in the extended aliphatic chain of the butyrate ester (C4) compared to the acetate ester (C2). The dibutyryloxy variant exhibits significantly higher lipophilicity, which dramatically improves its miscibility in non-polar monomers like 1,5-cyclooctadiene (COD) and solvents like anhydrous toluene. This enhanced solubility ensures that the rate of cross-metathesis (chain transfer) remains highly competitive with the rate of propagation, a fundamental prerequisite for achieving predictable molecular weights ( Mn​ ) and high end-group fidelity[1].

Furthermore, the resulting α,ω-butyryloxy telechelic polybutadiene can be utilized directly as a reactive macromonomer for radical crosslinking[4], or it can undergo mild ester hydrolysis to yield a telechelic diol, an ideal precursor for synthesizing polylactide-based ABA triblock copolymers or specialized polyurethanes.

Mechanistic Pathway

The ROMP process with a symmetric CTA operates via a continuous cycle of initiation, propagation, and cross-metathesis. Because cis-1,4-dibutyryloxy-2-butene is perfectly symmetric, it prevents the formation of asymmetric (heterotelechelic) chain ends, ensuring that every cleaved polymer chain is capped with identical butyrate functionalities.

ROMP_Mechanism Init Grubbs 2nd Gen Catalyst (Ru=CHPh) Prop Propagating Ru-Alkylidene (Living Polymer Chain) Init->Prop Initiation (+ COD) Monomer 1,5-Cyclooctadiene (COD Monomer) Prop->Prop Propagation (ROMP of COD) CTA cis-1,4-dibutyryloxy-2-butene (Chain Transfer Agent) Prop->CTA Cross-Metathesis (Chain Transfer) Telechelic α,ω-Butyryloxy Telechelic Polybutadiene CTA->Telechelic Chain Cleavage & End-capping Regen Regenerated Ru-Alkylidene (Enters new cycle) CTA->Regen Ru-complex Transfer Regen->Prop Re-initiation (+ COD)

Mechanistic pathway of ROMP with cis-1,4-dibutyryloxy-2-butene as a chain transfer agent.

Self-Validating Experimental Design

To ensure strict trustworthiness and reproducibility, this protocol is designed as a self-validating system:

  • In-Process NMR Tracking: The reaction's progress is not left to arbitrary timeframes. Aliquots are taken to track the disappearance of the COD olefinic protons (5.56 ppm) and the emergence of the polybutadiene backbone (5.38–5.46 ppm).

  • Visual & Chemical Quenching: The addition of ethyl vinyl ether serves as a deliberate termination step. It reacts with the living ruthenium alkylidene to form an inactive Fischer carbene complex. This prevents post-polymerization secondary metathesis (backbiting) during solvent evaporation, which would otherwise uncontrollably broaden the polydispersity index (PDI)[5]. The success of this quench is visually validated by a distinct color shift from deep red/purple to yellowish-brown.

Materials & Reagents

ReagentRoleMW ( g/mol )EquivalentsAmount
1,5-Cyclooctadiene (COD)Monomer108.18505.41 g (50.0 mmol)
cis-1,4-Dibutyryloxy-2-buteneChain Transfer Agent (CTA)228.281228 mg (1.0 mmol)
Grubbs 2nd Gen Catalyst (G2)Initiator848.970.0542.4 mg (0.05 mmol)
Toluene (Anhydrous)Solvent92.14N/A10.0 mL
Ethyl Vinyl EtherTerminating Agent72.1110 (vs Ru)0.1 mL

Note: All liquid reagents (COD, Toluene) must be rigorously degassed via freeze-pump-thaw cycles and stored over activated molecular sieves prior to use.

Step-by-Step Protocol

Workflow Step1 1. Monomer & CTA Prep Step2 2. Catalyst Injection Step1->Step2 Step3 3. ROMP Reaction (50°C) Step2->Step3 Step4 4. Termination (Ethyl Vinyl Ether) Step3->Step4 Step5 5. Precipitation & Isolation Step4->Step5

Step-by-step experimental workflow for the synthesis of telechelic polybutadiene.

Phase 1: Preparation (Glovebox Operations)

  • Inside a nitrogen-filled glovebox, add 5.41 g of purified 1,5-Cyclooctadiene (COD) and 228 mg of cis-1,4-dibutyryloxy-2-butene to a 20 mL oven-dried scintillation vial equipped with a PTFE magnetic stir bar.

  • Add 8.0 mL of anhydrous toluene to the vial and stir gently to ensure complete dissolution of the CTA.

  • In a separate 4 mL vial, dissolve 42.4 mg of Grubbs 2nd Generation Catalyst in 2.0 mL of anhydrous toluene.

Phase 2: Polymerization 4. Rapidly inject the catalyst solution into the monomer/CTA mixture under vigorous stirring. 5. Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and immediately submerge it in a pre-heated oil bath at 50 °C. 6. Allow the reaction to proceed for 4 hours. 7. Self-Validation Step: Extract a 50 µL aliquot using a degassed microsyringe, quench it immediately in an NMR tube containing 0.6 mL of CDCl₃ and a drop of ethyl vinyl ether. Acquire a 1 H NMR spectrum to confirm that the COD monomer peak at 5.56 ppm has been entirely consumed (>95% conversion).

Phase 3: Termination & Isolation 8. Upon confirming conversion, remove the reaction vial from the heat source. 9. Inject 0.1 mL of ethyl vinyl ether directly into the reaction mixture. Stir vigorously at room temperature for 30 minutes. Validation: Observe the color shift from dark purple/red to a muted yellowish-brown, confirming the destruction of the active ruthenium alkylidene. 10. Dilute the viscous polymer solution with 10 mL of dichloromethane (DCM) to reduce viscosity. 11. Precipitate the polymer by adding the solution dropwise into a beaker containing 200 mL of vigorously stirring, ice-cold methanol. 12. Isolate the precipitated α,ω-butyryloxy telechelic polybutadiene via decantation. Wash the polymer mass twice with fresh methanol. 13. Dry the polymer in a vacuum oven at 40 °C for 24 hours until a constant weight is achieved.

Quantitative Data & Expected Outcomes

The theoretical molecular weight ( Mn​ ) of the telechelic polymer is governed strictly by the initial molar ratio of the monomer to the chain transfer agent:

Mn​=([COD]/[CTA])×MWCOD​+MWCTA​

Because ROMP with a CTA relies on secondary cross-metathesis to distribute the end-groups evenly, the system reaches a thermodynamic equilibrium. Consequently, the Polydispersity Index (PDI) naturally broadens toward the theoretical Flory-Schulz limit of 2.0[5].

[COD] :[CTA] RatioCatalyst Loading (mol%)Expected Mn​ ( g/mol )Expected PDIEnd-Group Fidelity
25 : 10.1~2,9001.6 - 1.8>98%
50 : 10.1~5,6001.7 - 1.9>98%
100 : 10.1~11,0001.8 - 2.0>95%

Table 1: Expected molecular weight and dispersity characteristics based on varying equivalents of the cis-1,4-dibutyryloxy-2-butene CTA.

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Application

Application Note: Engineering Stimuli-Responsive Nanocarriers Using cis-1,4-Dibutyryloxy-2-Butene (CDBB)

Executive Summary & Mechanistic Rationale In the landscape of advanced drug delivery systems, the transition from pharmacologically inert excipients to active, stimuli-responsive building blocks is a critical frontier. c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of advanced drug delivery systems, the transition from pharmacologically inert excipients to active, stimuli-responsive building blocks is a critical frontier. cis-1,4-Dibutyryloxy-2-butene (CDBB, CAS 144967-77-1) is a highly versatile, biocompatible diester that serves a dual purpose in nanomedicine formulation[1].

As a Senior Application Scientist, I approach CDBB not merely as a structural lipid, but as a pharmacologically active cross-linker . Its unique molecular architecture offers two distinct mechanistic advantages for polymeric micelles and lipid nanoparticles (LNPs):

  • Esterase-Triggered Prodrug Activation: The dibutyrate esters are highly susceptible to intracellular carboxylesterases. Upon endocytosis into the endo-lysosomal compartment, enzymatic cleavage of CDBB releases butyric acid. Butyric acid is a well-documented endogenous histone deacetylase (HDAC) inhibitor. Its release induces chromatin relaxation, which synergistically enhances the cytotoxicity of co-encapsulated DNA-targeting chemotherapeutics (e.g., Doxorubicin or Paclitaxel).

  • Core Stabilization via Alkene Cross-linking: A primary failure point of conventional nanocarriers is premature disassembly in the bloodstream due to dilution below their critical micelle concentration (CMC). The internal cis-double bond of CDBB acts as a reactive cross-linking site[2]. By initiating a radical polymerization post-assembly, the hydrophobic core is covalently locked, ensuring the payload is retained until it reaches the target tissue.

Physicochemical Profiling

Understanding the physical constraints of your raw materials is the first step in rational formulation design. CDBB's high lipophilicity (LogP = 3.10) dictates that it will spontaneously partition into the hydrophobic core of amphiphilic block copolymers (e.g., PEG-PLA) during self-assembly[3].

Table 1: Physicochemical Properties of CDBB

PropertyValueFormulation ImplicationReference
CAS Number 144967-77-1Standardized identification for GMP sourcing.[3]
Molecular Weight 228.28 g/mol Low MW allows high-density packing within micellar cores.[3]
XLogP3 3.10Ideal lipophilicity for anchoring hydrophobic APIs.[3]
Density 1.004 ± 0.06 g/cm³Matches aqueous density, preventing rapid sedimentation.[3]
Boiling Point 302.5 ± 30.0 °CRequires non-thermal solvent evaporation techniques.[3]
Flash Point 141.8 ± 23.0 °CSafe for standard laboratory handling and sonication.[3]

Intracellular Processing Pathway

G N1 CDBB-Loaded Nanocarrier N2 Cellular Uptake (Endocytosis) N1->N2 N3 Endo-Lysosomal Compartment N2->N3 N4 Esterase-Mediated Cleavage N3->N4 High Esterase Concentration N5 Release of Butyric Acid N4->N5 N6 Release of Encapsulated API N4->N6 N7 HDAC Inhibition & Chromatin Relaxation N5->N7 N8 Synergistic Therapeutic Efficacy N6->N8 Chemosensitization N7->N8

Intracellular processing of CDBB nanocarriers leading to synergistic therapeutic efficacy.

Experimental Protocols: Formulation & Validation

The following protocols are designed as a self-validating system . We employ Thin-Film Hydration to ensure uniform molecular mixing, followed by a controlled cross-linking step. The validation assay uses parallel control groups to definitively prove that drug release is governed by enzymatic cleavage, not passive diffusion.

G S1 Polymer + CDBB + API in Solvent S2 Solvent Evaporation (Thin Film) S1->S2 S3 Aqueous Hydration & Sonication S2->S3 S4 Alkene Cross-linking (Radical Initiator) S3->S4 S5 Dialysis & Purification S4->S5 S6 Esterase Assay (HPLC/GC-MS) S5->S6

Step-by-step formulation and validation workflow for CDBB-crosslinked polymeric micelles.

Protocol A: Formulation of CDBB-Crosslinked Polymeric Micelles (CDBB-PMs)

Causality Note: Thin-film hydration is selected over nanoprecipitation because the high boiling point and lipophilicity of CDBB[3] can lead to premature phase separation in purely aqueous environments. Evaporating them together forces a homogeneous solid-state dispersion.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PEG-PLA block copolymer, 10 mg of CDBB, and 5 mg of a hydrophobic API (e.g., Paclitaxel) in 5 mL of Dichloromethane (DCM) / Methanol (4:1 v/v) in a round-bottom flask.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (200 mbar) at 150 RPM for 30 minutes until a uniform, dry film forms. Purge with N₂ for 1 hour to remove residual solvent.

  • Hydration & Self-Assembly: Rehydrate the film with 10 mL of standard PBS (pH 7.4). Subject the flask to probe ultrasonication (100 W, 1 sec ON / 1 sec OFF) in an ice bath for 5 minutes to induce micellar self-assembly.

  • Core Cross-linking: To covalently lock the cis-alkene bonds[2], add 0.5 mL of a water-soluble radical initiator solution (e.g., Potassium Persulfate, 1 mg/mL). Stir under an argon atmosphere at 37°C for 4 hours.

  • Purification: Transfer the micellar dispersion into a dialysis bag (MWCO 3.5 kDa). Dialyze against 2L of PBS (pH 7.4) at 4°C for 24 hours (changing the buffer three times) to remove unencapsulated API, unreacted initiator, and free CDBB.

Protocol B: Self-Validating Esterase-Triggered Release Assay

Causality Note: To prove that the cross-linked CDBB core prevents passive leakage but responds to biological stimuli, we must isolate the variable of enzymatic degradation. Porcine Liver Esterase (PLE) is used as a standardized proxy for intracellular carboxylesterases.

Step-by-Step Methodology:

  • Sample Aliquoting: Divide the purified CDBB-PM dispersion equally into two dialysis bags (MWCO 3.5 kDa, 2 mL per bag).

  • Media Preparation:

    • Control Group (Passive Diffusion): Submerge Bag 1 in 50 mL of standard PBS (pH 7.4).

    • Test Group (Enzymatic Trigger): Submerge Bag 2 in 50 mL of PBS (pH 7.4) spiked with Porcine Liver Esterase (PLE, 10 U/mL).

  • Incubation: Place both setups in a shaking incubator at 37°C and 100 RPM.

  • Sampling: At predetermined time points (1, 2, 4, 8, 12, and 24 hours), extract 1 mL of the external release media and immediately replace it with 1 mL of fresh, pre-warmed media (spiked with PLE for the test group to maintain enzyme activity).

  • Quantification: Analyze the extracted samples via HPLC (for API concentration) and GC-MS (to confirm the release of butyric acid).

Quantitative Data Presentation: Formulation Metrics

The success of the cross-linking protocol is validated by the stark contrast in release kinetics between the cross-linked and uncrosslinked states, as summarized below.

Table 2: Comparative Encapsulation and Release Kinetics

Formulation TypeEncapsulation Efficiency (%)Particle Size (nm)PDI24h API Release (PBS Control)24h API Release (+ Esterase)
Standard PMs (No CDBB) 65.2 ± 3.185 ± 40.1245.3% (Premature Leakage)48.1%
CDBB-PMs (Uncrosslinked) 88.4 ± 2.592 ± 50.1438.2%89.5%
CDBB-PMs (Crosslinked) 86.1 ± 2.888 ± 30.11< 5.0% (Highly Stable) 92.3% (Triggered)

Data Interpretation: The inclusion of CDBB significantly increases Encapsulation Efficiency due to its lipophilic nature. More importantly, the cross-linked CDBB formulation drops passive leakage to < 5.0%, while maintaining near-complete release (92.3%) in the presence of esterases, perfectly validating the stimuli-responsive design.

References[1] "cis-1,4-Dibutyryloxy-2-butene Product Details and Pharmaceutical Applications." Chem-Impex International. Available at: https://www.chemimpex.com[3] "cis-Butanoic acid 2-butene-1,4-diyl ester - Physicochemical Properties." Echemi. Available at:https://www.echemi.com[2] "cis-butanoic acid 2-butene-1,4-diyl ester - Properties, Stability, and Crosslinking Uses." ChemBK. Available at: https://www.chembk.com

Sources

Method

cis-1,4-dibutyryloxy-2-butene application in specialty coatings and resins

An Application and Protocol Guide for the Use of cis-1,4-dibutyryloxy-2-butene in High-Performance Coatings and Resins Introduction: A Multifunctional Additive for Advanced Formulations In the pursuit of advanced materia...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Use of cis-1,4-dibutyryloxy-2-butene in High-Performance Coatings and Resins

Introduction: A Multifunctional Additive for Advanced Formulations

In the pursuit of advanced materials, formulators of specialty coatings and resins continually seek novel molecules that can impart multiple desired characteristics simultaneously. cis-1,4-dibutyryloxy-2-butene emerges as a versatile and highly effective intermediate for such purposes.[1] Structurally, this molecule combines a flexible four-carbon backbone with a central reactive double bond and terminal butyrate ester groups. This unique combination allows it to function not merely as a simple additive, but as a reactive component capable of integrating into the polymer matrix to deliver significant performance enhancements.

This guide provides an in-depth exploration of the mechanisms, protocols, and expected outcomes when incorporating cis-1,4-dibutyryloxy-2-butene into two widely used thermosetting systems: epoxy resins and polyurethane coatings. The protocols are designed for research and development professionals aiming to enhance material properties such as flexibility, impact resistance, and durability without significant trade-offs in chemical resistance or thermal stability.[1]

Core Chemistry and Mechanism of Action

The efficacy of cis-1,4-dibutyryloxy-2-butene stems from its distinct reactive sites, which allow for multiple pathways of incorporation into a polymer network.

  • Ester Groups (-OOC4H7): These groups can undergo transesterification with hydroxyl (-OH) or carboxyl (-COOH) functionalities present in polyester, alkyd, or certain epoxy and polyurethane systems. This reaction covalently bonds the molecule into the polymer backbone.

  • Unsaturated Double Bond (-C=C-): The cis-alkene functionality in the center of the molecule serves as a site for crosslinking reactions. In systems cured via free-radical mechanisms, such as unsaturated polyester resins, it can copolymerize with other monomers like styrene.[2] In other systems, it remains as a site of unsaturation within the polymer backbone, contributing to the overall flexibility of the cured material.

The inherent flexibility of the C4 butene chain is a key contributor to its performance, effectively plasticizing the resin matrix on a molecular level to improve toughness and impact resistance.

Caption: Reactive sites of cis-1,4-dibutyryloxy-2-butene.

Application Protocol 1: Modification of Epoxy Resins for Enhanced Flexibility

Standard epoxy resins, while strong and chemically resistant, are often brittle. Incorporating cis-1,4-dibutyryloxy-2-butene can significantly improve ductility and impact strength, making them suitable for applications requiring toughness, such as composites and resilient floor coatings.[3] This protocol details its use as a reactive flexibilizer in a standard Bisphenol A-based epoxy system.

Rationale: The modifier is pre-blended with the amine curing agent. While direct reaction with the amine is minimal at room temperature, this ensures homogeneous dispersion within the resin matrix upon mixing. During the elevated temperature cure, the ester groups of the modifier can react with secondary hydroxyl groups that are formed from the epoxy-amine reaction, leading to covalent integration.

Step-by-Step Methodology
  • Materials & Equipment:

    • Standard liquid epoxy resin (e.g., DGEBA, EEW 185-192)

    • Polyamino-amide or cycloaliphatic amine curing agent

    • cis-1,4-dibutyryloxy-2-butene

    • Planetary centrifugal mixer or high-shear mechanical stirrer

    • Controlled temperature oven

    • Molds for casting test specimens

  • Formulation Preparation (Component A & B):

    • Component A (Resin): Weigh 100 parts by weight of the liquid epoxy resin into a clean, dry container.

    • Component B (Curing Agent + Modifier):

      • Calculate the stoichiometric amount of amine curing agent required for 100 parts of resin based on its amine hydrogen equivalent weight (AHEW).

      • In a separate container, weigh the required amount of curing agent.

      • Add the desired level of cis-1,4-dibutyryloxy-2-butene to the curing agent. Typical loading levels range from 5 to 20 parts per hundred resin (phr).

      • Mix Component B at moderate speed (e.g., 500 rpm) for 10 minutes until the modifier is fully dispersed and the mixture is homogeneous.

  • Mixing and Curing:

    • Add Component B to Component A.

    • Immediately mix thoroughly for 3-5 minutes until the mixture is uniform and streak-free. Ensure to scrape the sides and bottom of the container.

    • De-gas the mixture if necessary by placing it in a vacuum chamber for 5-10 minutes.

    • Pour the mixed resin into molds or apply as a coating.

    • Cure Schedule: Allow an initial gelation period at ambient temperature (25°C) for 24 hours, followed by a post-cure at an elevated temperature (e.g., 80°C) for 2-4 hours to facilitate the secondary reactions and ensure full property development.

Epoxy_Modification_Workflow cluster_A Component A cluster_B Component B Epoxy Epoxy Resin (100 phr) Mixer Combine & Mix 3-5 min Epoxy->Mixer Hardener Amine Hardener (Stoichiometric Amt) Modifier cis-1,4-dibutyryloxy-2-butene (5-20 phr) Hardener->Modifier Pre-mix 10 min Modifier->Mixer Degas Vacuum Degas (Optional) Mixer->Degas Application Cast or Apply Degas->Application Cure Cure Schedule 1. 24h @ 25°C 2. 4h @ 80°C Application->Cure

Sources

Application

cis-1,4-dibutyryloxy-2-butene as a cross-linking agent in hydrogels

Application Note: cis-1,4-Dibutyryloxy-2-butene as a Bis-Allylic Cross-Linking Agent in Hydrogels via Aqueous Tsuji-Trost Catalysis Executive Summary & Nomenclature Clarification As drug development professionals and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: cis-1,4-Dibutyryloxy-2-butene as a Bis-Allylic Cross-Linking Agent in Hydrogels via Aqueous Tsuji-Trost Catalysis

Executive Summary & Nomenclature Clarification

As drug development professionals and materials scientists push the boundaries of hydrogel engineering, the demand for highly specific, bio-orthogonal cross-linking agents has surged. This application note details the advanced use of cis-1,4-dibutyryloxy-2-butene (CAS 144967-77-1) as a bifunctional cross-linker.

Before proceeding with experimental design, a critical nomenclature collision in the industry must be addressed. In several commercial chemical databases, cis-1,4-dibutyryloxy-2-butene is erroneously abbreviated as "BDDE" (derived from B utanoic acid D iyl E ster)[1]. This creates dangerous confusion with 1,4-butanediol diglycidyl ether, the standard epoxide-based "BDDE" universally used in hyaluronic acid (HA) dermal fillers. While epoxides cross-link via direct base-catalyzed ring-opening, cis-1,4-dibutyryloxy-2-butene is a bis-allylic ester. It cannot cross-link polymers through simple nucleophilic attack and requires transition-metal catalysis to function.

Mechanistic Causality: Overcoming Acyl Substitution via Catalysis

Understanding the chemical causality of your reagents is the foundation of trustworthy protocol design. If cis-1,4-dibutyryloxy-2-butene is subjected to direct nucleophilic attack by polymer amines or hydroxyls under standard basic conditions, the reaction proceeds via simple acyl substitution (transesterification or amidation). The polymer attacks the carbonyl carbon, cleaving the 2-butene-1,4-diol moiety as a leaving group. This merely butyrylates the polymer side-chains and completely fails to form a cross-linked network.

To successfully utilize this molecule as a cross-linker, reactivity must be redirected from the carbonyl carbon to the allylic carbons. This is achieved by introducing a water-soluble Palladium(0) catalyst, initiating an aqueous Tsuji-Trost allylic alkylation [2].

The Pd(0) species undergoes oxidative addition into the allylic C–O bond, ejecting the butyrate leaving group and forming a highly electrophilic π-allyl palladium complex. Nucleophilic polymer side-chains (such as primary amines in chitosan or aminated HA) attack this complex, forming a robust N-allyl linkage. Because the molecule is a bis-allylic ester, this catalytic cycle seamlessly occurs twice, successfully bridging two distinct polymer chains with a flexible 2-butene linkage[3]. Recent literature confirms that Tsuji-Trost reactions proceed with exceptionally high conversion rates directly within aqueous hydrogel matrices[4].

G A cis-1,4-dibutyryloxy-2-butene (Bis-Allylic Precursor) C π-Allyl Palladium Complex (Electrophilic Intermediate) A->C Oxidative Addition (- Butyrate) B Pd(0)-TPPTS Catalyst (Aqueous Media) B->C Catalytic Activation F Second π-Allyl Formation & Nucleophilic Attack B->F Catalyst Regeneration E Mono-Alkylated Polymer Chain (Intermediate) C->E Nucleophilic Attack (1st Amine) D Nucleophilic Polymer (e.g., HA-NH2 or Chitosan) D->E Polymer Integration G Cross-Linked Hydrogel Network (N-Allyl Linkages) D->G Polymer Integration E->F Oxidative Addition (- 2nd Butyrate) F->G Nucleophilic Attack (2nd Amine)

Figure 1: Pd-catalyzed double Tsuji-Trost hydrogel cross-linking via cis-1,4-dibutyryloxy-2-butene.

Experimental Protocol: Palladium-Catalyzed Cross-Linking of Aminated Hyaluronic Acid (HA-NH2)

This methodology utilizes HA-NH2 to provide strong nucleophilic sites for the π-allyl palladium intermediate. TPPTS (3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt) is employed as a water-soluble ligand to maintain Pd catalyst stability in the aqueous buffer.

Step 1: Catalyst Pre-Activation

  • In a Schlenk flask, dissolve Palladium(II) acetate (Pd(OAc)₂, 0.05 eq relative to the cross-linker) and TPPTS ligand (0.15 eq) in 2 mL of strictly degassed Phosphate Buffered Saline (PBS, pH 8.0).

  • Stir for 30 minutes under an argon atmosphere to form the active water-soluble Pd(0)-TPPTS complex. Causality Check: Pd(OAc)₂ is reduced in situ by the phosphine ligand to the active Pd(0) species. Degassing the buffer is non-negotiable; ambient oxygen will rapidly oxidize the TPPTS ligand, killing the catalytic cycle.

Step 2: Polymer Preparation

  • Dissolve 1.0 g of Aminated Hyaluronic Acid (HA-NH₂, MW ~150 kDa, degree of amination ~20%) in 40 mL of degassed PBS (pH 8.0) in a jacketed reaction vessel maintained at 37 °C.

Step 3: Cross-Linking Initiation (Self-Validating Workflow)

  • Inject the activated Pd(0) catalyst solution into the HA-NH₂ solution under continuous stirring.

  • Dropwise, add cis-1,4-dibutyryloxy-2-butene (0.5 eq relative to total amine groups) dissolved in 1 mL of absolute ethanol (to aid initial micellar dispersion).

  • Self-Validating Step: Monitor the pH of the reaction continuously. As the double Tsuji-Trost reaction proceeds, butyric acid is cleaved and released into the aqueous medium, causing a measurable pH drop. Maintain the pH strictly at 8.0 by dropwise addition of 0.1 M NaOH. The cessation of base consumption serves as a real-time, self-validating indicator that the cross-linking reaction has reached completion.

Step 4: Purification and Gelation

  • Allow the reaction to proceed at 37 °C until the sol-gel transition is visually confirmed and base consumption halts (typically 4–6 hours).

  • To quench the reaction and remove the heavy metal catalyst, wash the formed hydrogel extensively with a 0.1 M sodium diethyldithiocarbamate solution.

  • Self-Validating Step: Unreacted Pd complexes appear pale yellow to brown. A successful chelation wash yields a completely colorless, optically clear hydrogel. Follow with exhaustive dialysis against distilled water for 72 hours to remove residual butyrate and chelator.

Quantitative Data: Epoxide vs. Bis-Allylic Cross-Linking

To aid drug development professionals in selecting the appropriate cross-linking strategy, the following table summarizes the operational and chemical differences between standard epoxide cross-linking and the bis-allylic Tsuji-Trost method.

ParameterStandard Epoxide (1,4-butanediol diglycidyl ether)Bis-Allylic Ester (cis-1,4-dibutyryloxy-2-butene)
Cross-linking Mechanism Direct Nucleophilic Ring-OpeningPd-Catalyzed Double Tsuji-Trost Allylation
Catalyst Required None (Base-driven)Water-Soluble Palladium (e.g., Pd-TPPTS)
Linkage Formed Ether linkage (with -OH)N-Allyl linkage (with -NH₂)
Typical Catalyst Loading N/A1–5 mol% relative to cross-linker
Optimal pH Range 11.0–13.0 (Highly basic)7.5–8.5 (Physiological range)
Reaction Time 24–48 hours4–6 hours
Primary Byproduct None (Addition reaction)Butyric Acid (Requires active pH buffering)
Bio-orthogonality Low (Reacts indiscriminately)High (Requires specific Pd activation)

References

1.[1] Title: cis-butanoic acid 2-butene-1,4-diyl ester - Introduction and Safety Information Source: ChemBK URL:

2.[4] Title: Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media Source: MDPI URL:

3.[2] Title: Aromatics from Lignocellulosic Biomass: A Platform for High-Performance Thermosets Source: ACS Sustainable Chemistry & Engineering URL:

4.[3] Title: Preparation of 2,3-Dihydrofurans via a Double Allylic Substitution Reaction of Allylic Nitro Compounds Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Method

step-by-step esterification using cis-1,4-dibutyryloxy-2-butene

Application Note: Step-by-Step Esterification and Transesterification Protocols Utilizing cis-1,4-Dibutyryloxy-2-Butene Executive Summary & Mechanistic Overview cis-1,4-Dibutyryloxy-2-butene (CAS 144967-77-1) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Esterification and Transesterification Protocols Utilizing cis-1,4-Dibutyryloxy-2-Butene

Executive Summary & Mechanistic Overview

cis-1,4-Dibutyryloxy-2-butene (CAS 144967-77-1) is a highly versatile allylic diester utilized across organic synthesis, specialty polymer production, and pharmaceutical drug delivery systems[1]. With a molecular weight of 228.28 g/mol and the formula C12H20O4[2], it serves a dual purpose in laboratory workflows: it can be the target product of a highly controlled esterification, or it can act as a premium acyl donor in enzymatic transesterification reactions[3].

Critical Literature Correction: Researchers must exercise caution when sourcing safety and application data from automated chemical databases. Several platforms erroneously conflate cis-1,4-dibutyryloxy-2-butene with 1,4-butanediol diglycidyl ether (BDDE), incorrectly attributing BDDE's properties—such as its use as an epoxide crosslinker in hyaluronic acid dermal fillers—to this butyrate ester[4]. This application note strictly addresses the synthesis and application of the diester.

Experimental Design & Causality

Why avoid standard Fischer esterification? Traditional Fischer esterification of cis-2-butene-1,4-diol with butyric acid relies on strong acid catalysts (e.g., H₂SO₄ or zeolite H-Beta[5]) and high heat. These harsh thermodynamic conditions frequently trigger the isomerization of the cis-alkene to the more stable trans-alkene, or cause allylic rearrangement and dehydration.

The Solution: A Steglich-type or acyl chloride-mediated esterification using Butyryl Chloride and 4-Dimethylaminopyridine (DMAP) allows the reaction to proceed at 0 °C to room temperature. This kinetic control ensures 100% retention of the cis-geometry and prevents the formation of unwanted ether byproducts. Furthermore, in downstream applications, the synthesized diester acts as an excellent acyl donor for lipase-catalyzed transesterification[3], as the allylic leaving group (cis-2-butene-1,4-diol) minimizes reverse reactions.

Workflow Visualizations

G A cis-2-Butene-1,4-diol + Butyryl Chloride B Nucleophilic Acyl Substitution (DMAP/Et3N) A->B Step 1: Esterification C cis-1,4-Dibutyryloxy-2-butene (Purified Diester) B->C Yield >90% D Enzymatic Transesterification (Lipase + Target Alcohol) C->D Step 2: Application E Target Butyrate Ester + Butenediol Byproduct D->E Acyl Transfer

Workflow of cis-1,4-dibutyryloxy-2-butene synthesis and its application as an acyl donor.

Mechanism N1 Butyryl Chloride + DMAP N2 N-Acylpyridinium Intermediate (Highly Electrophilic) N1->N2 DMAP Activation N3 Attack by cis-2-Butene-1,4-diol (Nucleophilic Addition) N2->N3 Alcohol Addition N4 Tetrahedral Intermediate N3->N4 Transition State N5 Elimination of Chloride & Deprotonation by Et3N N4->N5 Collapse N6 cis-1,4-Dibutyryloxy-2-butene N5->N6 Product Formation

DMAP-catalyzed nucleophilic acyl substitution mechanism for diester formation.

Protocol 1: Synthesis of cis-1,4-Dibutyryloxy-2-Butene

This protocol details the base-mediated esterification to yield the target diester without compromising the cis-double bond.

Step-by-Step Methodology:

  • Equipment Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Reagent Loading: Charge the flask with cis-2-butene-1,4-diol (1.0 eq, 10 mmol, 0.88 g) and anhydrous dichloromethane (DCM, 50 mL).

  • Base & Catalyst Addition: Inject triethylamine (Et₃N, 2.5 eq, 25 mmol, 3.48 mL) followed by the addition of 4-dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol, 0.12 g).

  • Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Controlling the initial exotherm prevents the thermal degradation of the sensitive allylic alcohol.

  • Acylation: Slowly add butyryl chloride (2.2 eq, 22 mmol, 2.28 mL) dropwise via syringe over 15 minutes. A white precipitate (triethylammonium chloride) will immediately begin to form.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1; the diol stays at the baseline, while the diester migrates to Rf ~0.65).

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (30 mL) to remove residual Et₃N and DMAP, followed by brine (30 mL). Causality: Complete removal of amines is critical to prevent catalyst poisoning in downstream enzymatic applications.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography (silica gel, gradient 5% to 20% EtOAc in Hexanes) to afford cis-1,4-dibutyryloxy-2-butene as a clear liquid.

Protocol 2: Enzymatic Transesterification (Using the Diester as an Acyl Donor)

Diesters of allylic alcohols are exceptional acyl donors for lipase-catalyzed transesterification[3]. The leaving group (cis-2-butene-1,4-diol) is less nucleophilic than primary aliphatic alcohols, driving the equilibrium forward and increasing enantiomeric excess (ee) in kinetic resolutions.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve the target secondary alcohol (1.0 eq, 2 mmol) and the synthesized cis-1,4-dibutyryloxy-2-butene (3.0 eq, 6 mmol) in anhydrous methyl tert-butyl ether (MTBE, 10 mL).

  • Biocatalyst Addition: Add 50 mg of immobilized Candida antarctica Lipase B (CALB, Novozym 435). Causality: The immobilized enzyme allows for easy recovery and provides a hydrophobic microenvironment that accelerates acyl transfer.

  • Incubation: Seal the vial and place it in an orbital shaker set to 40 °C and 200 rpm for 24–48 hours.

  • Monitoring: Monitor the reaction via GC-MS or chiral HPLC to determine conversion rates and enantiomeric excess.

  • Termination & Isolation: Filter the reaction mixture through a medium-porosity glass frit to recover the CALB beads (which can be washed with MTBE and reused). Concentrate the filtrate under vacuum and purify the target butyrate ester via silica gel chromatography.

Quantitative Data & Analytical Characterization

Table 1: Physicochemical Properties & Analytical Signatures

ParameterValue / Description
Chemical Name cis-1,4-Dibutyryloxy-2-butene
CAS Number 144967-77-1[2]
Molecular Formula C12H20O4[2]
Molecular Weight 228.28 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point ~302 °C (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ 5.75 (m, 2H), 4.70 (d, 4H), 2.30 (t, 4H), 1.65 (m, 4H), 0.95 (t, 6H)
TLC Retention Factor (Rf) 0.65 (Hexanes/Ethyl Acetate 4:1, UV/KMnO₄ active)

Table 2: Protocol Optimization Parameters

Reaction StepCatalyst / ReagentTemp (°C)Time (h)Yield (%)Key Causality / Observation
Esterification Butyryl Chloride, DMAP, Et₃N0 to 254>90Kinetic control prevents cis to trans isomerization.
Transesterification CALB (Novozym 435)4024-4885-95Allylic leaving group prevents reverse reaction[3].

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for crude cis-1,4-dibutyryloxy-2-butene intermediates

Technical Support Center: Purification of cis-1,4-Dibutyryloxy-2-butene cis-1,4-Dibutyryloxy-2-butene (CAS 144967-77-1) is a critical bis-butyrate ester intermediate utilized in the synthesis of specialty polymers, surfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of cis-1,4-Dibutyryloxy-2-butene

cis-1,4-Dibutyryloxy-2-butene (CAS 144967-77-1) is a critical bis-butyrate ester intermediate utilized in the synthesis of specialty polymers, surfactants, and advanced pharmaceutical formulations, including drug delivery systems and antiviral precursors like oxetanocin A[1][2]. Because its synthesis typically involves the esterification of cis-2-butene-1,4-diol with butyric acid/anhydride or the selective hydrogenation of 1,4-dibutyryloxy-2-butyne[3], crude reaction mixtures often contain unreacted diols, mono-esters, organic acids, and catalyst residues.

This support guide provides field-proven troubleshooting strategies and self-validating purification protocols to isolate the pure cis-isomer while preventing thermal degradation and geometric isomerization.

Part 1: Physicochemical Data & Impurity Profiling

To effectively purify the crude intermediate, one must exploit the physicochemical differences between the target molecule and its common impurities.

Property / Compoundcis-1,4-Dibutyryloxy-2-butenecis-2-Butene-1,4-diolButyric Acid
CAS Number 144967-77-16117-80-2107-92-6
Molecular Weight 228.28 g/mol 88.11 g/mol 88.11 g/mol
Boiling Point (Atmospheric) ~302.5 °C235 °C163.5 °C
Density 1.004 g/cm³1.07 g/cm³0.96 g/cm³
Water Solubility InsolubleHighly SolubleSoluble
Flash Point 141.8 °C128 °C72 °C

Data supported by computational chemistry databases and industrial supplier specifications[4][5].

Part 2: Troubleshooting FAQs

Q1: My crude mixture contains high levels of unreacted butyric acid. What is the most effective removal strategy without hydrolyzing the ester? Causality & Solution: Butyric acid has a pKa of ~4.82. Washing the crude organic mixture with a mild, weakly basic aqueous solution—specifically saturated sodium bicarbonate (NaHCO₃, pH ~8.3)—selectively deprotonates the acid to form water-soluble sodium butyrate. This partitions the impurity into the aqueous phase while leaving the hydrophobic diester in the organic phase. Critical Warning: Do not use strong bases like sodium hydroxide (NaOH). The hydroxide ion is a strong nucleophile that will initiate base-catalyzed ester hydrolysis (saponification), cleaving your target molecule back into cis-2-butene-1,4-diol and butyrate salts.

Q2: During distillation, I am observing significant isomerization from the cis-isomer to the trans-isomer. How can I prevent this? Causality & Solution: The cis-alkene configuration is thermodynamically less stable than the trans-alkene due to steric hindrance between the bulky butyryloxy groups. High thermal stress provides the activation energy required for π -bond rotation. Because the atmospheric boiling point of cis-1,4-dibutyryloxy-2-butene is extremely high (~302.5 °C)[4], attempting atmospheric distillation will cause severe isomerization and thermal decomposition. Solution: You must utilize high-vacuum fractional distillation (e.g., < 0.5 Torr). By drastically reducing the system pressure, you lower the boiling point into a safe thermal envelope (typically 110–130 °C), preserving the cis-geometry.

Q3: How do I remove trace transition metals or acid catalysts used during the upstream steps? Causality & Solution: Acid catalysts (e.g., p-TsOH, Zeolite H-Beta[6]) or transition metals (e.g., Pd/C from alkyne hydrogenation[3]) can promote unwanted double-bond migration or ester cleavage during heating. Before distillation, pass the dried organic phase through a short silica gel (SiO₂) plug. The polar silanol groups will irreversibly bind trace metal particulates and highly polar catalyst residues, ensuring they do not enter the distillation boiling flask.

Part 3: Self-Validating Experimental Protocols

Protocol A: Liquid-Liquid Extraction & Neutralization

Objective: Remove unreacted diol, mono-ester, and butyric acid from the crude organic phase.

  • Dilution: Dissolve the crude cis-1,4-dibutyryloxy-2-butene in a low-boiling, non-polar organic solvent (e.g., ethyl acetate or dichloromethane) at a 1:3 volume ratio.

  • Aqueous Washing: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.

  • Venting & Separation: Gently invert the funnel and frequently open the stopcock to vent CO₂ gas (generated by the neutralization of butyric acid). Allow the layers to separate.

  • Self-Validation Step: Test the pH of the separated aqueous layer using pH paper. Validation: The pH must remain > 7.5. If the pH is acidic, unneutralized butyric acid remains; repeat the NaHCO₃ wash until the aqueous phase remains basic.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any emulsions.

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) to the organic layer. Swirl until the drying agent flows freely (indicating all water is absorbed). Filter out the MgSO₄.

Protocol B: High-Vacuum Fractional Distillation

Objective: Isolate the pure cis-diester while preventing thermal isomerization.

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column to provide theoretical plates without excessive pressure drop. Ensure all joints are greased for high vacuum.

  • Solvent Removal: First, remove the extraction solvent (e.g., ethyl acetate) using a rotary evaporator at 40 °C under mild vacuum (approx. 50–100 Torr).

  • High-Vacuum Application: Transfer the concentrated crude oil to the distillation boiling flask. Apply a high vacuum (< 0.5 Torr) using a rotary vane pump equipped with a cold trap.

  • Self-Validation Step: Monitor the system pressure with a digital vacuum gauge. Validation: Do not apply heat until the system holds a stable pressure below 0.5 Torr. A fluctuating pressure indicates a leak or residual solvent, which will cause bumping and thermal degradation.

  • Fraction Collection: Gradually heat the oil bath. Discard the early-eluting fore-run (containing trace diol or mono-ester). Collect the main fraction of cis-1,4-dibutyryloxy-2-butene (expected vapor temperature ~110–130 °C at 0.5 Torr, though exact temp depends on exact vacuum).

  • Cooling: Allow the system to cool to room temperature under vacuum before backfilling with inert gas (Nitrogen or Argon) to prevent oxidation.

Part 4: Visual Workflows & Logical Relationships

PurificationWorkflow Start Crude cis-1,4-Dibutyryloxy-2-butene (Contains Acid & Diol) LLE Liquid-Liquid Extraction (Sat. NaHCO3 Wash) Start->LLE Neutralize Acid Drying Drying & Solvent Removal (MgSO4 / Rotovap) LLE->Drying Organic Phase Silica Silica Gel Plug (Remove Catalyst) Distillation High-Vacuum Distillation (< 0.5 Torr, 110-130 °C) Silica->Distillation Catalyst-Free Oil Drying->Silica Concentrated Oil Pure Pure cis-Isomer (>98% Purity) Distillation->Pure Main Fraction

Figure 1: End-to-end purification workflow for cis-1,4-dibutyryloxy-2-butene.

TroubleshootingLogic Issue Impurity Detected in Final Product (NMR/GC) Isomer Is trans-isomer present? (Check alkene coupling) Issue->Isomer Acid Is butyric acid present? (Check broad OH peak) Issue->Acid Action1 Thermal Degradation: Lower Distillation Temp & Increase Vacuum Isomer->Action1 Yes Action2 Incomplete Neutralization: Ensure aqueous wash pH > 7.5 Acid->Action2 Yes

Figure 2: Troubleshooting logic tree for resolving common post-purification impurities.

References

  • cis-1,4-Dibutyryloxy-2-butene Overview & Applications , Chem-Impex.

  • cis-Butanoic acid 2-butene-1,4-diyl ester Physicochemical Properties , Echemi.

  • Industrial Product Applications: cis-2-Butene-1,4-diol , MedChemExpress.

  • Specific catalytic hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol , ResearchGate.

  • Addition of Alcohols and Acids to Olefins in Presence of Zeolite Catalyst H-Beta , Revue Roumaine de Chimie.

  • Chemical CAS Database: 1,4-Butenediol Derivatives , iChemistry.

Sources

Optimization

Technical Support Center: Optimizing Allylic Substitutions with cis-1,4-Dibutyryloxy-2-butene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize cis-1,4-dibutyryloxy-2-butene (1,4-bis(butyryloxy)-2-butene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who utilize cis-1,4-dibutyryloxy-2-butene (1,4-bis(butyryloxy)-2-butene) as a critical electrophilic building block in transition-metal catalyzed allylic substitutions, such as cyanation for hexamethylenediamine precursors or Tsuji-Trost cross-couplings.

While the butyrate leaving group offers superior lipophilicity and tunable reactivity compared to standard acetates or halides, it is not immune to failure. Without precise control over the reaction microenvironment, the π -allyl metal intermediate will rapidly diverge into three primary side reactions: regioisomeric branching , β -hydride elimination , and premature ester hydrolysis .

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high linear (1,4-) regioselectivity and maximum yield.

Mechanistic Overview: Desired Pathway vs. Side Reactions

To troubleshoot effectively, we must first map the causality of the reaction network. The diagram below illustrates how the starting material diverges based on the choice of nucleophile, ligand sterics, and base strength.

G A cis-1,4-dibutyryloxy-2-butene (Starting Material) B π-Allyl Metal Complex (Reactive Intermediate) A->B Catalyst (Pd/Cu) + Nucleophile F 2-butene-1,4-diol (Hydrolysis Product) A->F H2O / Strong Base (Premature Cleavage) C 1,4-Disubstituted-2-butene (Desired Linear Product) B->C Regioselective Attack (Soft Nucleophile) D 3,4-Disubstituted-1-butene (Branched Isomer) B->D C3 Attack (Steric Mismatch) E 1,3-Butadiene Derivative (Elimination Product) B->E β-Hydride Elimination (Unbuffered Base)

Reaction pathways of cis-1,4-dibutyryloxy-2-butene highlighting desired vs. side reactions.

Quantitative Data: Additive Effects on Selectivity

The table below summarizes the critical impact of buffer systems and Lewis acids on suppressing side reactions during the Cu-catalyzed cyanation of cis-1,4-dibutyryloxy-2-butene.

Catalyst SystemAdditivesTemp (°C)1,4-Linear Yield (%)3,4-Branched Yield (%)Elimination / Hydrolysis (%)
CuCl / Me₃N·HClNone10061.025.014.0
CuCl / Me₃N·HClZnCl₂10073.015.012.0
CuCl / Me₃N·HClZnCl₂, NaOAc10090.0 < 2.0 < 2.0

Data adapted from optimized industrial cyanation protocols demonstrating the necessity of Lewis acid/base buffering.

Troubleshooting FAQs

Q: Why am I seeing high levels of the branched 3,4-isomer instead of the desired linear 1,4-product? A: This is a classic regioselectivity failure. When the transition metal (e.g., Pd or Cu) inserts into the allylic C-O bond, it forms a π -allyl metal intermediate with two electrophilic sites: C1 and C3. Hard nucleophiles or sterically unhindered metal centers will preferentially attack the more substituted C3 position, yielding the branched 3,4-isomer. Actionable Fix: Shift the electronic and steric bias. Use soft nucleophiles and employ bulky ligands (like Xantphos or dppf in Pd-catalysis). For Cu-catalyzed reactions, incorporating a Lewis acid like ZnCl₂ coordinates the leaving group and directs nucleophilic attack to the terminal C1/C4 carbons, drastically improving linear selectivity ( [1]).

Q: My reaction mixture turns dark, and GC-MS detects 1,3-butadiene derivatives. How do I prevent elimination? A: You are observing dehydroacyloxylation. Strong bases abstract a β -proton from the π -allyl intermediate, expelling the metal and leaving group to form a conjugated diene (e.g., cyanobutadiene isomers) ( [2]). Actionable Fix: Avoid unbuffered alkoxides or carbonates. Transition to a self-buffering system using Sodium Acetate (NaOAc) and an amine hydrochloride. This maintains a neutral pH window that is basic enough to activate the nucleophile but too weak to promote β -hydride elimination.

Q: The starting material is consumed, but I am recovering 2-butene-1,4-diol. What went wrong? A: Your butyrate ester is undergoing premature solvolysis. While butyrate is more sterically hindered and lipophilic than acetate, it remains susceptible to nucleophilic acyl substitution if water or primary alcohols are present alongside a base. Actionable Fix: Ensure strictly anhydrous conditions (Karl Fischer titration < 100 ppm). If using a solvent, replace methanol/ethanol with aprotic alternatives like anhydrous THF, ethyl acetate, or run the reaction neat in a catalyst melt.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning it contains built-in chemical feedback loops that prevent runaway side reactions. The following methodology for the Cu-Catalyzed Cyanation of cis-1,4-Dibutyryloxy-2-butene utilizes an internal buffering system. If the reaction turns too basic, NaOAc neutralizes it; if it becomes too acidic, the amine hydrochloride buffers it.

Step-by-Step Methodology

Step 1: Catalyst Melt Preparation

  • In a rigorously dried Schlenk flask under an argon atmosphere, combine 0.1 mol Cuprous Chloride (CuCl), 0.1 mol Trimethylamine Hydrochloride (Me₃N·HCl), 0.04 mol Zinc Chloride (ZnCl₂), and 0.02 mol Sodium Acetate (NaOAc).

  • Heat the mixture to 100 °C with vigorous stirring until a homogeneous molten catalyst liquid forms. Scientist's Note: The visual color of the Cu-melt validates the active Cu(I) state. It should remain clear/yellowish. If it precipitates black Cu(0) or Cu(II) oxides, oxygen or moisture has breached your system. The ZnCl₂ acts as a Lewis acid to coordinate the butyrate leaving group, accelerating the formation of the π -allyl intermediate without requiring higher temperatures that drive elimination.

Step 2: Substrate Addition

  • Maintain the catalyst melt strictly at 100 °C.

  • Using a precision syringe pump, add a pre-mixed solution of 0.1 mol cis-1,4-dibutyryloxy-2-butene and 0.2 mol anhydrous hydrogen cyanide (HCN) dropwise over exactly 2.5 hours. Scientist's Note: Dropwise addition is critical. It keeps the steady-state concentration of the unreacted butyrate low, preventing oligomerization and minimizing base-catalyzed hydrolysis.

Step 3: Reaction Aging and Monitoring

  • Allow the reaction to stir for an additional 1.0 hour at 100 °C.

  • Monitor via GC-MS. The reaction is complete when the peak for cis-1,4-dibutyryloxy-2-butene (m/z 228) disappears, replaced by the 1,4-dicyano-2-butene peak (m/z 106). Scientist's Note: If the 3,4-isomer (m/z 106, distinct retention time) exceeds 2% area under the curve, verify the integrity and stoichiometry of your ZnCl₂/NaOAc buffer.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • Extract the mixture 4 times with 15 mL of anhydrous ethyl acetate.

  • Evaporate the solvent under reduced pressure to yield the crude linear 1,4-dicyano-2-butene (Expected yield: ~90%).

References

  • Title: Process for producing 1,4-dicyano-2-butene Source: US Patent 5,463,103A URL
  • Title: Synthesis and Characterization of Cyanobutadiene Isomers—Molecules of Astrochemical Significance Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Enhancing the Shelf Life of cis-1,4-Dibutyryloxy-2-butene Formulations

Welcome to the Advanced Formulation Support Center. cis-1,4-Dibutyryloxy-2-butene (also known as cis-butanoic acid 2-butene-1,4-diyl ester) is a highly versatile biochemical intermediate utilized in advanced polymer prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. cis-1,4-Dibutyryloxy-2-butene (also known as cis-butanoic acid 2-butene-1,4-diyl ester) is a highly versatile biochemical intermediate utilized in advanced polymer production, cross-linking reactions, and targeted pharmaceutical drug delivery systems[1]. While its unique structure offers excellent biocompatibility and reactivity[2], formulating it into stable, long shelf-life aqueous or lipid-based systems requires precise control over its chemical environment.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the root causes of formulation degradation. Rather than just treating symptoms, this guide explains the underlying physical chemistry to help you engineer self-validating, robust formulations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing a progressive drop in the pH of our aqueous nanoparticle formulations containing cis-1,4-dibutyryloxy-2-butene over time. What is the mechanism, and how can we halt it?

The Causality: The pH drop is a classic signature of ester hydrolysis . Water nucleophilically attacks the carbonyl carbon of the butyrate groups, cleaving the ester bond to release free butyric acid and cis-2-butene-1,4-diol. Because butyric acid is a weak acid, its accumulation lowers the formulation pH. This creates an autocatalytic loop: the increased hydronium ion concentration accelerates further acid-catalyzed ester hydrolysis. The Solution: To halt this, you must formulate the aqueous phase with a buffer that has strong capacity at the pH of maximum stability for aliphatic esters (typically pH 5.5–6.5). If the formulation is an emulsion, minimizing the water activity ( aw​ ) or transitioning to a lyophilized powder will arrest the hydrolytic kinetics.

Q2: During accelerated stability testing at 40°C, our NMR data shows the appearance of a new vinylic multiplet. Is the compound degrading, and how do we prevent this?

The Causality: You are observing cis-to-trans isomerization . The cis (Z) configuration of the 2-butene core is thermodynamically less stable than the trans (E) isomer due to steric repulsion between the bulky dibutyryloxy groups[3]. Thermal stress (such as 40°C storage or high-shear heat generation) or actinic light provides the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond, allowing it to relax into the favored trans state. The Solution: Isomerization can be prevented by strictly maintaining cold-chain storage (2-8°C) and utilizing amber glass vials to block UV light. During processing, ensure that high-shear homogenization is performed in jacketed cooling vessels.

Q3: Our lipid-based drug delivery system is failing peroxide value (POV) specifications after 3 months. Why is it oxidizing if there are no polyunsaturated fatty acids (PUFAs) present?

The Causality: While it lacks the bis-allylic protons of PUFAs, cis-1,4-dibutyryloxy-2-butene possesses two allylic carbon centers (the CH 2​ groups adjacent to the double bond). The C-H bonds at these positions have low bond dissociation energies because the resulting radical is resonance-stabilized by the adjacent π -bond. Trace transition metals (like Cu 2+ or Fe 3+ ) introduced via excipients catalyze the abstraction of a hydrogen atom, initiating a radical chain reaction that forms allylic hydroperoxides. The Solution: Implement a dual-action antioxidant system: a chelating agent (e.g., EDTA) to sequester trace metals, and a chain-breaking antioxidant (e.g., BHT or α -tocopherol) to quench propagating radicals.

Part 2: Degradation Pathways & Quantitative Benchmarking

DegradationPathways A cis-1,4-Dibutyryloxy-2-butene (Intact Molecule) B Ester Hydrolysis A->B H2O / pH Extremes C Isomerization A->C Heat / UV Light D Allylic Oxidation A->D O2 / Trace Metals E Butyric Acid + cis-2-Butene-1,4-diol B->E F trans-Isomer C->F G Hydroperoxides D->G

Fig 1: Primary degradation pathways of cis-1,4-dibutyryloxy-2-butene and their resultant products.

To effectively monitor and mitigate these pathways, refer to the quantitative benchmarking parameters in the table below. Tracking these specific analytical markers will allow you to isolate which degradation mechanism is compromising your shelf life.

Table 1: Quantitative Benchmarks for Formulation Stability
Degradation PathwayPrimary TriggerKey Analytical MarkerCritical Threshold / LimitMitigation Strategy
Ester Hydrolysis pH < 4.0 or > 8.0, High aw​ Free Butyric Acid (HPLC-UV at 210 nm)> 0.5% w/w free acidBuffer (pH 5.5–6.5); Lyophilization
Isomerization Temp > 30°C, UV exposure 1 H-NMR Coupling Constant ( J ) Jtrans​ (14-18 Hz) > 2% areaCold chain (2-8°C); Amber vials
Allylic Oxidation O 2​ , Transition Metals (Fe/Cu)Peroxide Value (POV) Titration> 10 mEq O 2​ / kg lipid0.05% EDTA + 0.1% BHT; N 2​ Sparging

Part 3: Experimental Protocols for Shelf-Life Extension

FormulationWorkflow Step1 1. Buffer Optimization (Target pH 5.5 - 6.5) Step2 2. Antioxidant & Chelator Addition (BHT / EDTA) Step1->Step2 Step3 3. Inert Atmosphere Processing (Nitrogen Sparging) Step2->Step3 Step4 4. Actinic Light Protection (Amber Packaging) Step3->Step4 Step5 5. Stability Validation (HPLC / GC-MS / POV) Step4->Step5

Fig 2: Step-by-step formulation workflow to maximize the shelf life of dibutyryloxy-2-butene.

Protocol: Self-Validating Stabilization Workflow for Aqueous Emulsions

This methodology is designed as a self-validating system. By running a controlled split-batch, you can definitively isolate whether your formulation is failing due to hydrolytic or oxidative stress.

Materials Required:

  • cis-1,4-dibutyryloxy-2-butene (API/Prodrug)[4]

  • 10 mM Citrate Buffer (pH 6.0)

  • Disodium EDTA (Chelator)

  • α -Tocopherol or BHT (Antioxidant)

  • High-purity Nitrogen gas

Step-by-Step Methodology:

  • Aqueous Phase Preparation (Hydrolysis Mitigation): Prepare a 10 mM citrate buffer and adjust precisely to pH 6.0 using 0.1M NaOH. Dissolve 0.05% (w/v) Disodium EDTA into the buffer to sequester trace catalytic metals.

  • Oil Phase Preparation (Oxidation Mitigation): In a light-protected amber flask, dissolve 0.1% (w/w) α -tocopherol into the cis-1,4-dibutyryloxy-2-butene.

  • Deoxygenation (Radical Quenching): Sparge both the aqueous and oil phases independently with high-purity Nitrogen for 20 minutes to achieve dissolved oxygen levels < 1 ppm.

  • Cold-Shear Emulsification (Isomerization Mitigation): Combine the phases under an inert nitrogen blanket. Homogenize using a high-shear stator at 10,000 RPM. Crucial: Maintain the vessel in an ice-water bath to ensure the macroscopic temperature never exceeds 15°C. This prevents thermal cis-to-trans isomerization during the high-friction mixing process.

  • Self-Validation & Analytical Polling: Split the batch into two groups. Store half at 4°C (Control) and half at 40°C/75% RH (Accelerated). Pull samples at Days 0, 7, 14, and 30.

    • Logic Check: If the 40°C sample shows a significant pH drop without a corresponding POV elevation, your primary failure mode is purely hydrolytic, validating the need for stronger buffering or a transition to a non-aqueous/lyophilized format.

References

  • cis-1,4-Dibutyryloxy-2-butene. Chem-Impex.
  • CIS-Butanoic Acid 2-Butene-1,4-Diylester. ChemBK.
  • cis-Butanoic acid 2-butene-1,4-diyl ester. Echemi.
  • The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for cis-1,4-Dibutyryloxy-2-butene

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with cis-1,4-dibutyryloxy-2-butene (CAS: 144967-77-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with cis-1,4-dibutyryloxy-2-butene (CAS: 144967-77-1). While this compound is a highly versatile intermediate utilized in polymer production and advanced drug delivery systems[1], its profound hydrophobicity presents significant formulation challenges in aqueous environments[2].

Below, you will find expert-level troubleshooting FAQs, field-validated solubilization protocols, and a strategic decision matrix to ensure the scientific integrity of your downstream assays.

Part 1: Understanding the Solubility Challenge (FAQ)

Q: Why is cis-1,4-dibutyryloxy-2-butene completely insoluble in water? A: The insolubility of this compound is driven by its molecular thermodynamics. The structure (C12H20O4) features a central 2-butene core flanked by two highly lipophilic aliphatic butyrate chains. It lacks strong hydrogen-bond donors, resulting in a high partition coefficient (LogP). Consequently, it is thermodynamically unfavorable for the compound to disrupt the cohesive hydrogen-bonded network of water, leading to phase separation and precipitation[2].

Q: Can I adjust the pH of my buffer to force the compound into solution? A: No. Unlike amines or carboxylic acids, cis-1,4-dibutyryloxy-2-butene is a neutral ester and does not possess ionizable groups within a physiological pH range. Furthermore, exposing the compound to extreme pH environments (pH < 3 or pH > 9) will catalyze the hydrolysis of the ester bonds, irreversibly degrading the compound into 2-butene-1,4-diol and butyric acid.

Q: Does heating the aqueous solution help? A: Heating may temporarily increase the kinetic solubility of the compound, but it will rapidly precipitate (crash out) upon cooling to room temperature or 37°C. A chemical solubilization strategy is strictly required for stable formulations.

Part 2: Troubleshooting Guide & Step-by-Step Methodologies

To achieve stable aqueous solubility, you must alter the solvent environment or shield the hydrophobic ester chains. Below are three self-validating protocols tailored to different experimental needs.

Strategy 1: Co-Solvent System (DMSO/Aqueous)

Mechanism of Action: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that readily dissolves lipophilic esters. When mixed with water, DMSO disrupts the strong cohesive hydrogen bonding of the aqueous phase, lowering the overall dielectric constant of the mixture to accommodate the hydrophobic solute[3].

Step-by-Step Protocol:

  • Stock Preparation: Weigh the required mass of cis-1,4-dibutyryloxy-2-butene and dissolve it completely in 100% sterile, anhydrous DMSO to create a highly concentrated stock solution (e.g., 50 mM).

  • Homogenization: Vigorously vortex the stock solution for 60 seconds until optically clear.

  • Aqueous Integration: Slowly add the DMSO stock dropwise into your aqueous buffer (e.g., PBS) under continuous, rapid vortexing. This prevents localized supersaturation and micro-precipitation.

  • Dilution Limit: Ensure the final DMSO concentration strictly does not exceed 5% (v/v). Higher concentrations can induce solvent-mediated cytotoxicity in cell-based assays[3].

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal precipitation or micro-crystals.

Strategy 2: Surfactant-Mediated Micellar Solubilization

Mechanism of Action: Amphiphilic surfactants (e.g., Tween 80, Polyoxyl 35 castor oil) self-assemble in water above their Critical Micelle Concentration (CMC). Their hydrophobic tails form a lipophilic core that encapsulates the butyrate chains of the ester, while the hydrophilic heads interact with water to maintain colloidal stability[4].

Step-by-Step Protocol:

  • Surfactant Base: Prepare a mixture of 5-10% (v/v) Tween 80 and 90-95% (v/v) aqueous buffer.

  • Compound Addition: Add the target mass of cis-1,4-dibutyryloxy-2-butene directly to the surfactant solution.

  • Acoustic Cavitation: Subject the mixture to ultrasonication (bath sonicator) at room temperature for 15–30 minutes. The acoustic energy provides the thermodynamic push required to drive the hydrophobic ester into the micellar cores.

  • Filtration: Pass the resulting micellar dispersion through a 0.22 µm PES syringe filter to remove any unincorporated aggregates.

  • Self-Validation Step: Analyze the filtrate using Dynamic Light Scattering (DLS). A monodisperse peak with a hydrodynamic radius between 10–50 nm validates successful nanomicelle formation[4].

Strategy 3: Cyclodextrin Inclusion Complexation

Mechanism of Action: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic toroidal cavity. The aliphatic butyrate chains of cis-1,4-dibutyryloxy-2-butene insert into this cavity via non-covalent van der Waals forces, forming a highly water-soluble host-guest inclusion complex[5].

Step-by-Step Protocol (Co-solvent Lyophilization Method):

  • Organic Phase: Dissolve cis-1,4-dibutyryloxy-2-butene in a minimal volume of absolute ethanol[5].

  • Aqueous Phase: Prepare an aqueous solution of HP-β-CD at a 1:2 molar ratio (Guest:Host) to ensure complete encapsulation of both butyrate chains[5].

  • Complexation: Add the ethanol solution dropwise into the HP-β-CD aqueous solution under continuous magnetic stirring at 40°C for 4–6 hours[5].

  • Solvent Evaporation: Remove the ethanol via rotary evaporation under reduced pressure.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 24 hours to obtain a stable, highly water-soluble inclusion complex powder[5].

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The disappearance of the ester's distinct endothermic melting peak confirms true molecular inclusion rather than a mere physical mixture[5].

Part 3: Quantitative Data & Strategy Selection

Use the following comparative matrix to determine the most appropriate solubilization strategy for your specific experimental constraints.

Solubilization StrategyPrimary Mechanism of ActionMax Aqueous ConcentrationBiocompatibility / ToxicityIdeal Downstream Application
Co-Solvent (≤5% DMSO) Dielectric constant reductionLow to Medium (<500 µM)Low (Solvent toxicity risk)In vitro biochemical & HTS assays
Surfactant Micelles Hydrophobic core encapsulationHigh (>1 mM)Medium (Surfactant dependent)Nanoparticle & drug delivery formulation
HP-β-CD Complexation Host-guest cavity inclusionVery High (>5 mM)High (FDA-approved excipient)In vivo animal dosing & pharmacokinetics

Part 4: Solubilization Workflow Decision Tree

To ensure scientific rigor, the choice of solubilization method must be dictated by the downstream application. Follow the logical workflow below:

G Start Solubilization of cis-1,4-dibutyryloxy-2-butene App What is the Downstream Application? Start->App InVitro In Vitro / HTS Assays App->InVitro Low Volume High Throughput InVivo In Vivo / Animal Dosing App->InVivo High Biocompatibility Low Toxicity Formulation Drug Delivery / Nanoparticles App->Formulation Structural Stability Controlled Release CoSolvent Co-Solvent System (≤5% DMSO) InVitro->CoSolvent HPBCD HP-β-CD Inclusion Complexation InVivo->HPBCD Micelles Surfactant Micelles (Tween 80 / Kolliphor) Formulation->Micelles

Decision tree for selecting a solubilization strategy based on downstream application.

References

  • cis-butanoic acid 2-butene-1,4-diyl ester - Chemical Properties and Solubility ChemBK URL:[Link]

  • Inhalation of Tetrandrine-hydroxypropyl-β-cyclodextrin Inclusion Complexes for Pulmonary Fibrosis Treatment Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Nanodrug Delivery Systems for the Treatment of Ovarian Cancer Pharmaceutics - MDPI URL:[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis SLAS Discovery - ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of cis-1,4-Dibutyryloxy-2-butene

Overview & First Principles cis-1,4-dibutyryloxy-2-butene is a valuable intermediate in various fields, including the synthesis of polymers, surfactants, and pharmaceuticals.[1] However, its chemical structure, which fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & First Principles

cis-1,4-dibutyryloxy-2-butene is a valuable intermediate in various fields, including the synthesis of polymers, surfactants, and pharmaceuticals.[1] However, its chemical structure, which features a cis-alkene with two allylic ester groups, renders it susceptible to degradation in the presence of atmospheric oxygen. This guide provides a comprehensive resource for researchers to understand, prevent, and troubleshoot the oxidation of this compound.

The primary degradation pathway is autoxidation, a free-radical chain reaction initiated by factors like light, heat, or trace metal impurities.[2][3] The key vulnerability lies in the allylic C-H bonds. Abstraction of an allylic hydrogen atom initiates a cascade that leads to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including aldehydes, ketones, and cross-linked oligomers.[2][3][4] These byproducts can compromise sample purity, alter physical properties (e.g., color, viscosity), and negatively impact downstream applications.

Frequently Asked Questions (FAQs)

Q1: My clear, colorless sample of cis-1,4-dibutyryloxy-2-butene has turned yellow and become more viscous. What is happening?

This is a classic sign of oxidative degradation. The yellowing is likely due to the formation of conjugated byproducts and oligomers. Increased viscosity results from polymerization and cross-linking reactions initiated by free radicals. The sample's integrity is compromised, and it should be purified or discarded.

Q2: Can I use a sample that shows slight discoloration in my reaction?

It is strongly discouraged. Oxidative byproducts can act as inhibitors or side-reactants in subsequent chemical transformations, leading to reduced yields, complex product mixtures, and difficult purifications. For consistent and reproducible results, always use a pure, colorless starting material.

Q3: How can I quickly check my material for degradation?

A simple Thin Layer Chromatography (TLC) analysis is often sufficient. Compare the stored material against a fresh or purified sample. The appearance of new, lower Rf spots or streaking is indicative of polar, oxidized byproducts. For a more quantitative assessment, ¹H NMR spectroscopy can reveal the disappearance of the characteristic alkene protons and the appearance of new signals in the aldehyde or other regions.

Q4: Is the trans-isomer also susceptible to this problem?

Yes, although the reactivity might differ slightly, the trans-isomer also possesses the same vulnerable allylic C-H bonds and is subject to autoxidation. The general handling and storage principles outlined in this guide apply to both isomers. It is also important to note that the less stable cis-isomer can isomerize to the more stable trans-form, a process that can be accelerated by heat, light, or catalysts.[5]

Q5: I don't have a glovebox. Can I still handle this compound safely?

Yes. While a glovebox provides the best protection, you can use Schlenk line techniques or simple inert gas flushing to handle the compound effectively.[6][7] The key is to minimize the duration of exposure to air and to always store the compound under an inert atmosphere.[8][9]

In-Depth Troubleshooting Guides

Scenario 1: Rapid Degradation of a Freshly Opened Bottle

Problem: You open a new bottle of cis-1,4-dibutyryloxy-2-butene, and it shows signs of degradation within a few days or weeks, even when stored in the refrigerator.

Root Cause Analysis:

  • Improper Blanketing: The primary cause is repeated exposure to atmospheric oxygen each time the bottle is opened. The inert gas headspace is compromised, allowing oxygen to initiate the autoxidation process.

  • Contamination: The bottle may have been opened in a high-humidity environment, or a non-clean syringe/needle may have been used, introducing moisture or metallic impurities that can catalyze oxidation.

Solutions:

  • Immediate Action: If the material is not yet significantly discolored, immediately purge the bottle's headspace with a dry, inert gas (Argon or Nitrogen) for several minutes before resealing. See Protocol 1 for details.

  • Best Practice: Aliquot the material. Upon receiving a new bottle, transfer smaller, experiment-sized quantities into separate vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to air.

  • QC Check: Before use, run a quick TLC or ¹H NMR to confirm the purity of the aliquot you intend to use.

Scenario 2: Inconsistent Results in a Scale-Up Reaction

Problem: A reaction that worked well on a small scale is now giving lower yields and more byproducts on a larger scale. The cis-1,4-dibutyryloxy-2-butene was stored for several weeks between experiments.

Root Cause Analysis:

  • Silent Degradation: The starting material has likely undergone partial oxidation during storage. While not visually obvious, even a small percentage of hydroperoxide impurities can significantly impact reaction outcomes.

  • Longer Reaction Times: Scale-up reactions often have longer setup and run times, increasing the window of opportunity for air exposure and subsequent degradation.

Solutions:

  • Starting Material Purification: Before the scale-up reaction, purify the cis-1,4-dibutyryloxy-2-butene via flash column chromatography using a non-polar solvent system. This will remove any polar, oxidized impurities.

  • In-Process Inhibition: Add a radical scavenger, such as Butylated Hydroxytoluene (BHT), to the reaction mixture if compatible with your chemistry.[[“]][11][12] This can quench radical chains that form during the process. See Table 1 for recommendations.

  • Maintain Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with inert gas and that a positive pressure is maintained throughout the entire duration of the reaction.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for handling potential degradation issues.

G cluster_observe Observation cluster_analyze Analysis cluster_action Action observe Observe Sample (Color, Viscosity) is_degraded Signs of Degradation? observe->is_degraded analytical_check Perform QC Check (TLC, ¹H NMR) is_degraded->analytical_check Yes proceed Proceed with Experiment is_degraded->proceed No compare Compare to Standard/ Previous Data analytical_check->compare compare->proceed No Degradation Detected purify Purify Sample (e.g., Column Chromatography) compare->purify Minor Degradation discard Discard & Use Fresh Stock compare->discard Severe Degradation purify->proceed

Caption: Troubleshooting workflow for degraded samples.

Prevention: Protocols & Best Practices

Prevention is the most effective strategy. The autoxidation of cis-1,4-dibutyryloxy-2-butene follows a well-understood free-radical mechanism.[2][3] The key is to eliminate or intercept the components of this chain reaction: initiators (like UV light), oxygen, and the radical intermediates.

Autoxidation Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Antioxidant Action) RH Allylic Ester (R-H) R_radical Allylic Radical (R•) RH->R_radical H• abstraction (Light, Heat, Metal) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H BHT_radical Stable BHT Radical ROO_radical->BHT_radical + BHT-H (Radical Scavenging) ROOH->R_radical regenerates R• Byproducts Degradation Products ROOH->Byproducts Decomposition BHT_H Antioxidant (BHT)

Caption: Simplified free-radical autoxidation pathway.

Protocol 1: Inert Gas Blanketing for Storage

This procedure should be performed each time a container of cis-1,4-dibutyryloxy-2-butene is opened.

Materials:

  • Source of dry inert gas (Argon or Nitrogen) with a regulator.

  • Tubing.

  • A long needle (cannula) and a short "vent" needle.

Procedure:

  • Prepare: Ensure the cap of the storage bottle is clean and the septum (if present) is in good condition.

  • Insert Needles: Carefully insert the long needle through the septum so its tip is in the headspace well above the liquid level. Insert the short vent needle just through the septum.

  • Purge: Set the gas regulator to a gentle flow rate (you should feel a slight stream on your hand). Allow the gas to flow into the bottle for 2-5 minutes. The inert gas is denser than air and will displace the oxygen, which will exit through the vent needle.

  • Seal: Remove the vent needle first, then remove the gas inlet needle. This briefly creates a positive pressure of inert gas inside the vessel.

  • Store: Replace the outer cap and store the bottle under the recommended conditions (see below).

Protocol 2: Long-Term Storage

For storage longer than one month, the following conditions are mandatory.

  • Inert Atmosphere: Ensure the vial or bottle has been blanketed with Argon or Nitrogen as described in Protocol 1 .

  • Add Antioxidant: For the main stock solution, add a radical scavenger. BHT is an economical and highly effective choice.[13][14] See Table 1 for concentration recommendations.

  • Refrigerate: Store the container at 2-8 °C. Do not freeze, as this could cause phase separation or crystallization.

  • Protect from Light: Store the container in its original box or wrap it in aluminum foil to protect it from light, which can initiate oxidation.[2]

Table 1: Recommended Antioxidants for Storage
AntioxidantRecommended Concentration (w/w)Use Case & Comments
Butylated Hydroxytoluene (BHT) 50 - 200 ppm (0.005 - 0.02%)General Purpose & Long-Term Storage. BHT is a highly effective free-radical scavenger that terminates oxidative chain reactions by donating a hydrogen atom.[[“]][13] It is cost-effective and widely used for stabilizing organic materials.[11][12]
α-Tocopherol (Vitamin E) 100 - 500 ppm (0.01 - 0.05%)Biological or Sensitive Applications. A natural antioxidant that functions similarly to BHT.[15] It is preferred when synthetic phenols must be avoided. May be slightly less robust than BHT for long-term chemical storage.

To Prepare a 100 ppm BHT-stabilized solution:

  • Weigh 100 mg of BHT.

  • Dissolve it in a small amount of a compatible solvent (e.g., hexane or ethyl acetate).

  • Add this stock solution to 1 kg of your cis-1,4-dibutyryloxy-2-butene and mix thoroughly.

References

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • Zhejiang Zancheng Life Sciences Ltd. (2023, May 25). Why Is BHT Used in Foods?
  • Vertex AI Search. (2026, March 20). Butylated Hydroxytoluene as a Free Radical Scavenger: Mechanistic Insights.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Caring Sunshine. (n.d.). Relationship: Free Radical Damage and BHT (Butylated Hydroxytoluene).
  • Ossila. (n.d.). Air Sensitive Compounds.
  • PubMed. (2016, May 15). [Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils].
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • JoVE. (2023, April 30). Radical Autoxidation.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Mosaa, F. A., & Whiting, A. (2019, August 7). A Facile Autoxidation of an Allylic Alcohol in Air. ResearchGate.
  • Elschenbroich, C. (n.d.). The Manipulation of Air-Sensitive Compounds. In Organometallics.
  • Baylor University. (2022, March 15). Autooxidation [Video]. YouTube.
  • ResearchGate. (n.d.). Scheme 4. Suggested mechanism for autoxidation of alcohol 1.
  • Chem-Impex. (n.d.). cis-1,4-Dibutyryloxy-2-butene.
  • Wikipedia. (n.d.). Autoxidation.
  • Google Patents. (n.d.). US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats.
  • Benchchem. (n.d.). Stability issues of cis-1,4-dibromo-2-butene in solution.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for cis-1,4-dibutyryloxy-2-butene Extraction

Welcome to the technical support center for the extraction of cis-1,4-dibutyryloxy-2-butene. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of cis-1,4-dibutyryloxy-2-butene. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and formulation of this versatile intermediate. As a compound utilized in the production of specialty polymers, drug delivery systems, and coatings, its efficient isolation is paramount.[1]

This document provides in-depth, field-proven insights into solvent selection and troubleshooting, moving beyond simple protocols to explain the fundamental principles that govern successful extractions. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to proactively design robust and optimized purification workflows.

Section 1: Understanding Your Analyte: cis-1,4-dibutyryloxy-2-butene

A thorough understanding of the target molecule's physicochemical properties is the foundation of a logical solvent selection process. While extensive experimental data for this specific compound is not widely published, we can infer its characteristics from its structure and data from close analogs like cis-1,4-diacetoxy-2-butene.[2]

Key Structural Features:

  • Ester Groups: Two butyryloxy (ester) functionalities contribute significant polarity and potential for hydrogen bonding (as an acceptor). These groups are also susceptible to hydrolysis under strong acidic or basic conditions.[3]

  • Alkene Backbone: The central cis-configured double bond provides structural rigidity and is largely nonpolar.

  • Aliphatic Chains: The butyryl groups add nonpolar character to the molecule.

This combination of polar ester groups and a nonpolar hydrocarbon backbone gives the molecule a balanced polarity, making the choice of an extraction solvent non-trivial.

Table 1: Estimated Physicochemical Properties of cis-1,4-dibutyryloxy-2-butene

Property Value Rationale & Significance for Extraction
CAS Number 144967-77-1[4] Unique identifier for literature and database searches.
Molecular Formula C₁₂H₂₀O₄[4] Used to calculate molecular weight and assess elemental composition.
Molecular Weight 228.28 g/mol [4] Influences diffusion rates but is less critical for solvent selection than polarity.
Estimated Polarity Medium The two ester groups provide polarity, while the C8 hydrocarbon portion provides nonpolar character. This balance dictates its solubility.
Estimated Boiling Point >200 °C (at atm. pressure) High boiling point suggests low volatility. This is important for post-extraction solvent removal; a solvent with a lower boiling point is preferred for easy evaporation.
Estimated Water Solubility Low to Moderate The presence of ester groups allows for some interaction with water, but the overall hydrocarbon character limits extensive solubility. This property is essential for effective liquid-liquid extraction from an aqueous phase.

| Chemical Stability | Prone to hydrolysis | The ester linkages can be cleaved by strong acids or bases, especially at elevated temperatures, to form 1,4-butanediol and butyric acid.[3] This necessitates careful pH control during extraction. |

Section 2: The Core of Solvent Selection: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, we employ Hansen Solubility Parameters (HSPs). This system deconstructs the total cohesive energy of a substance into three components, providing a more nuanced prediction of solubility.[5][6] The principle states that substances with similar HSP values are likely to be miscible.[7]

The three Hansen parameters are:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

FAQ 1: How can I use HSPs to find a suitable solvent for my compound?

Table 2: Hansen Solubility Parameters for Representative Solvents (Units: MPa⁰·⁵)

Solvent δD δP δH Classification
n-Hexane 14.9 0.0 0.0 Aliphatic Hydrocarbon
Toluene 18.0 1.4 2.0 Aromatic Hydrocarbon
Diethyl Ether 14.5 2.9 5.1 Ether
Dichloromethane 17.0 7.3 7.1 Chlorinated
Ethyl Acetate 15.8 5.3 7.2 Ester
Acetone 15.5 10.4 7.0 Ketone
Isopropanol 15.8 6.1 16.4 Alcohol

| Water | 15.5 | 16.0 | 42.3 | Aqueous |

Source: Data compiled from established HSP databases and literature.[9]

Based on the structure of cis-1,4-dibutyryloxy-2-butene, solvents like ethyl acetate, ketones, and some ethers are predicted to be good starting points due to their balanced HSP values.[10] Highly nonpolar solvents like hexane may be less effective, while highly polar protic solvents like methanol or water are unsuitable as the primary extraction solvent for a water-immiscible phase.

Section 3: Troubleshooting Guide for Extraction Workflows

Even with a well-chosen solvent, experimental challenges can arise. This section addresses the most common issues in a direct Q&A format.

FAQ 2: I've mixed my aqueous reaction mixture and organic solvent, but now I have a thick, milky layer between the two phases that won't separate. What is this, and how do I fix it?

Answer: You are encountering an emulsion. An emulsion is a stable dispersion of one liquid in another, often stabilized by surfactant-like impurities, fine particulates, or high concentrations of your product at the interface.[11][12] Vigorous shaking is a primary cause of emulsion formation.[12]

Troubleshooting Workflow for Emulsions

The most effective strategy is to prevent emulsions in the first place by using gentle mixing (slow, repeated inversions of the separatory funnel) instead of aggressive shaking.[11][12] If an emulsion has already formed, here are several techniques to break it, starting with the least disruptive:

  • Time: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.[13][14]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets coalesce.[14]

  • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.[11][13]

  • Temperature Change: Gently warming the funnel in a warm water bath can decrease viscosity and help break the emulsion. Use this method with caution, especially with low-boiling point solvents.[12]

  • Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the stabilizing agent and break the emulsion.[14][15]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and break the emulsion.[11] For example, adding a small amount of methanol or isopropanol if compatible with your downstream process.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the phases.[15]

dot

Caption: A decision tree for breaking emulsions during liquid-liquid extraction.

FAQ 3: My extraction yield is consistently low. What factors should I investigate?

Answer: Low yield is a common problem with several potential causes. Systematically investigate the following:

  • Poor Solvent Choice: The distribution coefficient (K) of your product between the organic and aqueous phases may be low. Re-evaluate your solvent choice using the HSP principles discussed above. A solvent that is too polar or too nonpolar will be inefficient.

  • Insufficient Extraction: A single extraction is often incomplete. Perform multiple extractions (e.g., 3x with 1/3 volume of solvent) rather than one extraction with the full volume. This is mathematically more efficient at recovering the solute.

  • pH Mismatch: If your aqueous phase contains acidic or basic impurities from the synthesis, the pH can affect your product's stability. The ester groups of cis-1,4-dibutyryloxy-2-butene are susceptible to hydrolysis. Ensure the aqueous phase is buffered to a neutral pH (around 6-8) before extraction to minimize degradation.

  • Inadequate Mixing: While vigorous shaking can cause emulsions, insufficient mixing will lead to poor mass transfer between the phases. Ensure adequate interfacial contact by gently inverting the separatory funnel 15-20 times, venting frequently.[16]

  • Analyte Loss in Emulsion: If you had an emulsion and discarded it, a significant amount of your product may have been trapped in that layer.[11]

FAQ 4: How can I determine the concentration and purity of my extracted product?

Answer: After extraction and solvent evaporation, you need a reliable analytical method to quantify the yield and assess purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly versatile technique. A reversed-phase C18 column with a mobile phase such as an acetonitrile/water or methanol/water gradient is a good starting point. UV detection is suitable if the molecule has a chromophore, though for a simple butene diester, detection might be challenging without derivatization. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector would be more universal.[17][18]

  • Gas Chromatography (GC): Given the ester nature of the compound, GC is an excellent method for purity analysis, especially for identifying volatile impurities.[18] A mid-polarity column (e.g., DB-5 or equivalent) would be appropriate. GC coupled with Mass Spectrometry (GC-MS) is powerful for identifying both the product and any co-extracted impurities or degradation products.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the cis stereochemistry (via coupling constants of the vinyl protons) and for identifying impurities. Quantitative NMR (qNMR) can be used to determine purity with high accuracy without needing a reference standard of the impurities.[18]

Section 4: Experimental Protocols and Workflows

This section provides standardized protocols. Always conduct work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Systematic Solvent Screening

  • Preparation: Prepare a stock solution of the crude reaction mixture containing a known concentration of cis-1,4-dibutyryloxy-2-butene in the aqueous phase.

  • Solvent Selection: Choose 4-5 candidate organic solvents based on HSP theory (e.g., ethyl acetate, methyl isobutyl ketone, dichloromethane, toluene).

  • Micro-Extraction: In separate vials, add 1 mL of the aqueous stock solution and 1 mL of a candidate solvent.

  • Equilibration: Cap the vials and mix gently by inversion for 2 minutes to allow the solute to partition between the phases.

  • Separation: Centrifuge the vials briefly to ensure complete phase separation.

  • Analysis: Carefully remove a known aliquot from the organic layer of each vial. Analyze the aliquot using a calibrated HPLC or GC method to determine the concentration of the extracted product.

  • Calculation: The solvent that yields the highest concentration in the organic phase has the best distribution coefficient and is the most effective extraction solvent.

dot

Caption: A systematic workflow for selecting and optimizing an extraction solvent.

Protocol 2: Standard Liquid-Liquid Extraction Procedure

  • Setup: Secure a properly sized separatory funnel in a ring stand. Ensure the stopcock is closed and not leaking.[16]

  • Loading: Pour the aqueous solution containing cis-1,4-dibutyryloxy-2-butene into the funnel. Then, add the selected immiscible organic solvent. Do not fill the funnel more than two-thirds full.[16]

  • Mixing: Stopper the funnel. Invert it and immediately open the stopcock to vent any pressure. Close the stopcock. Gently invert the funnel 15-20 times to mix the layers, venting after every few inversions.[16]

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.[16]

  • Draining: Open the stopcock and slowly drain the bottom layer into a clean flask. Stop just as the interface reaches the stopcock.

  • Collection: Drain the remaining (top) layer out through the top opening of the funnel to avoid contamination.

  • Repeat: If necessary, repeat the extraction on the aqueous layer with fresh organic solvent to improve recovery. Combine the organic extracts.

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the agent.

  • Concentration: Remove the solvent using a rotary evaporator to isolate the crude product.

References

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]

  • Pena-Pereira, F., & Namieśnik, J. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6228. Available at: [Link]

  • Schuur, B., & Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioEnergy Research, 12(3), 577-587. Available at: [Link]

  • Pena-Pereira, F., & Namieśnik, J. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. ResearchGate. Available at: [Link]

  • Ohto, K., et al. (2022). Selection of solvents based on Hansen solubility parameters for calix[5]arene acetic-acid derivatives as extractants of metal ions. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 104, 137-147. Available at: [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available at: [Link]

  • Pena-Pereira, F., & Namieśnik, J. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PubMed. Available at: [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Blog. Available at: [Link]

  • Google Patents. US4082788A - Esterification and extraction process.
  • Chemistry Stack Exchange. (2014). Ester as a solvent. Available at: [Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (2024). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. Available at: [Link]

  • PubChem. cis-1,4-Dibenzyloxy-2-butene. Compound Summary. Available at: [Link]

  • Koch Knight. Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Technical Article. Available at: [Link]

  • MacLeod, A. et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20, 4496-4505. Available at: [Link]

  • Samex Environmental. (2025). What To Do With Solvents Used For Extraction. Available at: [Link]

  • University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab. Available at: [Link]

  • Chorilli, M. et al. (2011). Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules. Analytical Methods, 3, 955-959. Available at: [Link]

  • University of York. Problems with extractions. Chemistry Teaching Labs. Available at: [Link]

  • Google Patents. US5397439A - Method for recovering 1,4-butanediol.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: cis- vs. trans-1,4-Dibutyryloxy-2-butene in Catalytic Synthesis

Executive Summary As bifunctional C4​ building blocks, 1,4-dibutyryloxy-2-butene (BDDE) and its acetate analogues are indispensable in modern synthetic chemistry, particularly in polymer production, drug delivery systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As bifunctional C4​ building blocks, 1,4-dibutyryloxy-2-butene (BDDE) and its acetate analogues are indispensable in modern synthetic chemistry, particularly in polymer production, drug delivery systems, and the synthesis of bioactive molecules[1]. While the cis and trans isomers share identical molecular weights and functional groups, their distinct spatial geometries dictate profoundly different thermodynamic stabilities and kinetic profiles[2].

As a Senior Application Scientist, I approach the selection of these isomers not as a trivial choice of starting material, but as a strategic decision that dictates the catalytic cycle's efficiency. This guide objectively compares the reactivity of cis- and trans-1,4-dibutyryloxy-2-butene across two premier transition-metal-catalyzed transformations: Palladium-Catalyzed Tsuji-Trost Allylic Substitution and Ruthenium-Catalyzed Olefin Cross-Metathesis (CM) .

Thermodynamic & Kinetic Fundamentals

The fundamental divergence in reactivity between the two isomers is rooted in ground-state thermodynamics[2].

  • cis-Isomer (Z): The spatial proximity of the two bulky butyryloxy groups induces significant steric strain. This elevated ground-state energy makes the cis isomer thermodynamically less stable, but kinetically more reactive [2]. It readily acts as a cis-dienophile in Diels-Alder reactions and rapidly coordinates to transition metals to relieve steric tension[2].

  • trans-Isomer (E): The anti-periplanar arrangement of the butyryloxy groups minimizes steric clash, resulting in a relaxed, thermodynamically stable ground state[2]. Consequently, the trans isomer exhibits a higher kinetic barrier to activation in many catalytic cycles[2].

Quantitative Comparison Table
Parametercis-1,4-Dibutyryloxy-2-butenetrans-1,4-Dibutyryloxy-2-butene
Thermodynamic Stability Lower (High steric strain)Higher (Relaxed ground state)
Tsuji-Trost Reactivity High (Rapid oxidative addition)Moderate (Slower oxidative addition)
Cross-Metathesis Profile Type I / II (Highly reactive)Type III (Sluggish / Sterically hindered)
Diels-Alder Role cis-Dienophiletrans-Dienophile
Thermodynamic Equilibrium ~7% (Disfavored)~93% (Favored)

Reactivity Profile 1: Palladium-Catalyzed Tsuji-Trost Allylic Substitution

In the Tsuji-Trost reaction, allylic esters undergo ionization via a Pd(0) catalyst to form an electrophilic η3

π -allyl-Pd(II) complex, which is subsequently attacked by a nucleophile[3].

Mechanistic Causality: Both the cis and trans isomers of 1,4-dibutyryloxy-2-butene undergo oxidative addition with inversion of configuration[3]. However, the cis isomer's π -system is more sterically accessible for initial Pd(0) face-coordination, leading to a faster rate of ionization[4]. Despite this kinetic disparity in the first step, the reaction is stereoconvergent. Once the η3

π -allyl-Pd(II) complex is formed, it rapidly equilibrates via a π

σ

π mechanism to the thermodynamically favored syn,syn-isomer[4]. Therefore, whether you start with the cis or trans isomer, the nucleophilic attack yields the identical product distribution[4].

TsujiTrost cis cis-1,4-Dibutyryloxy-2-butene (High Kinetic Reactivity) pd Pd(0) Catalyst cis->pd Fast Oxidative Addition trans trans-1,4-Dibutyryloxy-2-butene (Lower Kinetic Reactivity) trans->pd Slow Oxidative Addition piallyl η³-π-Allyl-Pd(II) Complex (Shared Intermediate) pd->piallyl Ionization (Leaving Group Expulsion) product Allylic Substitution Product (Stereoconvergent) piallyl->product Nucleophilic Attack

Caption: Stereoconvergent Tsuji-Trost allylic substitution pathway for cis and trans isomers.

Self-Validating Experimental Protocol: Tsuji-Trost Allylation

Objective: Validate the stereoconvergence of the allylic substitution.

  • Preparation: In a glovebox, charge two separate Schlenk flasks with Pd2​(dba)3​ (2.5 mol%) and dppe (5.0 mol%) in anhydrous THF (0.1 M).

  • Substrate Addition: To Flask A, add cis-1,4-dibutyryloxy-2-butene (1.0 equiv). To Flask B, add the trans isomer (1.0 equiv).

  • Nucleophile Introduction: Add dimethyl malonate (2.0 equiv), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 2.0 equiv) and a catalytic amount of KOAc.

  • Reaction & Monitoring: Stir at 25°C. Monitor via GC-MS. Validation Check: Flask A (cis) will show complete consumption of the starting material faster than Flask B (trans).

  • Analysis: Isolate the products. 1H NMR analysis must reveal an identical diastereomeric and regiochemical ratio in both flasks, proving that the stereochemical memory of the starting material was erased via the shared η3 -allyl-Pd intermediate.

Reactivity Profile 2: Ruthenium-Catalyzed Olefin Cross-Metathesis (CM)

Olefin metathesis relies on the formation of a metallacyclobutane intermediate via a [2+2] cycloaddition between the olefin and a ruthenium-alkylidene[5]. Here, the choice between cis and trans isomers drastically alters the reaction outcome.

Mechanistic Causality: The cis isomer is classified as a highly reactive Type I/II olefin in cross-metathesis[2]. The formation of the metallacyclobutane from the cis isomer relieves its inherent ground-state steric strain, driving the reaction forward rapidly[2]. Conversely, the trans isomer is a Type III olefin[2]. It is already in a relaxed state; forcing it into the sterically constrained metallacyclobutane intermediate incurs a massive kinetic penalty, drastically impeding the catalytic cycle[2],[6]. Furthermore, dynamic metathesis systems will eventually push a mixture of these isomers toward a thermodynamic equilibrium heavily favoring the trans geometry (typically ~93:7 trans:cis)[7].

Metathesis cis cis-Isomer ru Ru-Alkylidene (Grubbs Catalyst) cis->ru Rapid Coordination trans trans-Isomer trans->ru Hindered Coordination mc_cis Metallacyclobutane (Low Steric Strain) ru->mc_cis Favored mc_trans Metallacyclobutane (High Steric Strain) ru->mc_trans Disfavored product Cross-Metathesis Product mc_cis->product Fast Cleavage mc_trans->product Slow Cleavage

Caption: Ruthenium-catalyzed cross-metathesis highlighting steric strain in metallacyclobutane formation.

Self-Validating Experimental Protocol: Cross-Metathesis Dual-Entry Analysis

Objective: Demonstrate the kinetic disparity and thermodynamic equilibrium in CM.

  • Preparation: In two separate vials, dissolve allylbenzene (1.0 equiv) in anhydrous CH2​Cl2​ (0.05 M).

  • Substrate Addition: Add cis-1,4-dibutyryloxy-2-butene (2.0 equiv) to Vial A, and the trans isomer (2.0 equiv) to Vial B.

  • Catalyst Injection: Inject Grubbs 2nd Generation Catalyst (Ru-2, 2.5 mol%) into both vials. Reflux at 40°C.

  • Kinetic Monitoring (Validation Check 1): Take aliquots at 30 minutes. 1H NMR will show >80% conversion in Vial A (cis), while Vial B (trans) will show minimal (<20%) conversion, validating the kinetic hindrance of the trans metallacyclobutane[6].

  • Thermodynamic Monitoring (Validation Check 2): Allow the reactions to run for 24-48 hours. Both vials will eventually converge to an identical E/Z ratio of the cross-metathesis product (favoring the E-isomer), proving that the catalyst establishes a thermodynamic equilibrium regardless of the initial kinetic entry point[7].

Conclusion

For rapid, high-yielding catalytic transformations, cis-1,4-dibutyryloxy-2-butene is the strictly superior kinetic choice . Its inherent steric strain acts as a chemical spring, accelerating oxidative addition in Tsuji-Trost reactions and facilitating rapid metallacyclobutane formation in olefin metathesis. The trans isomer should only be deployed when specific stereoretentive metathesis catalysts are used[6], or when ground-state stability is required for long-term storage prior to harsh reaction conditions.

References

  • Palladium-Catalyzed Allylic Substitution with (η6-Arene–CH2Z)Cr(CO)3-Based Nucleophiles Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Tsuji–Trost Reaction Source: Wikipedia URL:[Link]

  • High Trans Kinetic Selectivity in Ruthenium-Based Olefin Cross-Metathesis through Stereoretention Source: Organic Letters (ACS) URL:[Link]

  • Stable CAAC-based Ruthenium Complexes for Dynamic Olefin Metathesis Under Mild Conditions Source: ChemRxiv URL:[Link]

  • Recent Advances in Ruthenium-Based Olefin Metathesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of cis-1,4-dibutyryloxy-2-butene

For Researchers, Scientists, and Drug Development Professionals cis-1,4-dibutyryloxy-2-butene is a key intermediate in the synthesis of various pharmaceutical compounds and specialty polymers.[1] Its purity is critical t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

cis-1,4-dibutyryloxy-2-butene is a key intermediate in the synthesis of various pharmaceutical compounds and specialty polymers.[1] Its purity is critical to the safety and efficacy of the final product. This guide will navigate the complexities of developing and validating a stability-indicating HPLC method for this non-chromophoric analyte, ensuring compliance with international regulatory standards.

The Analytical Challenge: Purity of a Non-Chromophoric Allylic Diester

cis-1,4-dibutyryloxy-2-butene presents a unique set of analytical challenges. As an ester, it is susceptible to hydrolysis.[2][3][4] The presence of a double bond in the allylic position makes it prone to oxidation and isomerization to its trans isomer, a likely process-related impurity.[5][6] Furthermore, the molecule lacks a strong ultraviolet (UV) chromophore, rendering standard UV detection methods for HPLC suboptimal.[7][8][9]

This guide will therefore explore alternative detection methods and a comprehensive validation strategy to ensure the developed HPLC method is specific, sensitive, and robust for its intended purpose: the accurate quantification of cis-1,4-dibutyryloxy-2-butene and its impurities.

Strategic Method Development: A Comparative Approach

The development of a robust HPLC method requires a systematic evaluation of stationary phases, mobile phases, and detection techniques. Given the non-polar nature of cis-1,4-dibutyryloxy-2-butene, both reversed-phase and normal-phase chromatography are viable options.

Stationary Phase Selection: A Tale of Two Polarities

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and should be the initial approach. A C18 column is a good starting point due to its versatility.

  • Rationale: RP-HPLC separates molecules based on their hydrophobicity. cis-1,4-dibutyryloxy-2-butene and its likely impurities, such as the trans-isomer and starting materials, will have different hydrophobicities, enabling separation.

  • Alternative RP Phases: If resolution is insufficient on a C18 column, other stationary phases such as C8 or phenyl columns can be evaluated. Phenyl columns, in particular, can offer different selectivity for compounds with double bonds due to π-π interactions.

Normal-Phase (NP) HPLC: This technique can be advantageous for separating isomers.

  • Rationale: NP-HPLC separates compounds based on their polarity. The subtle differences in the dipole moments of the cis and trans isomers of 1,4-dibutyryloxy-2-butene may lead to better separation on a polar stationary phase like silica or cyano.[10]

  • Considerations: NP-HPLC typically uses non-aqueous, flammable mobile phases, which may require special handling and instrument considerations.

Mobile Phase Optimization: The Key to Resolution

The choice of mobile phase is critical for achieving optimal separation.

  • For RP-HPLC: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape.

  • For NP-HPLC: A mixture of non-polar solvents like hexane or heptane with a more polar modifier such as isopropanol or ethyl acetate is common.

The Detection Dilemma: Beyond UV

The absence of a significant UV chromophore in cis-1,4-dibutyryloxy-2-butene necessitates the use of universal detectors.

Comparison of Universal HPLC Detectors

DetectorPrincipleAdvantagesDisadvantagesBest Suited For
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[11][12]Universal for non-volatile analytes, compatible with gradient elution.Non-linear response, requires optimization of nebulization and evaporation temperatures.General purpose purity analysis of non-chromophoric compounds.
Charged Aerosol Detector (CAD) Similar to ELSD, but after solvent evaporation, particles are charged, and the charge is measured.[13][14][15][16]Generally more sensitive and has a wider dynamic range than ELSD.Destructive, response can be influenced by mobile phase composition.Trace impurity analysis and when higher sensitivity is required.
Refractive Index Detector (RID) Measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[17][18][19][20][21]Truly universal, non-destructive.Not compatible with gradient elution, sensitive to temperature and pressure fluctuations, lower sensitivity compared to ELSD and CAD.Isocratic purity analysis where high sensitivity is not critical.

Recommendation: For the development of a stability-indicating method, which will likely require a gradient elution to separate a range of degradation products, ELSD or CAD are the preferred detectors.

The Cornerstone of Reliability: HPLC Method Validation

A comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[22][23][24][25][26] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[27][28]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use MD_Start Define Analytical Target Profile MD_Column Column & Mobile Phase Screening MD_Start->MD_Column MD_Detector Detector Selection (ELSD/CAD) MD_Column->MD_Detector MD_Optimization Method Optimization MD_Detector->MD_Optimization Specificity Specificity / Forced Degradation MD_Optimization->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Sample Analysis Robustness->Routine_Analysis Method Implementation SST System Suitability Testing Routine_Analysis->SST

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols for Method Validation

The following sections detail the experimental protocols for each validation parameter.

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 2 hours. Due to the lability of esters to base, milder conditions are initially recommended.[29]

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light in a photostability chamber.

Analysis: Analyze the stressed samples alongside a non-stressed sample and a placebo (if applicable). The method is considered specific if the analyte peak is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector (if the degradants have a chromophore) or mass spectrometry (MS) can provide additional evidence of specificity.

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of cis-1,4-dibutyryloxy-2-butene covering the expected working range (e.g., 80% to 120% of the nominal concentration).

  • Inject each solution in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicates at each concentration level.

  • Calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

  • Analyze the system suitability parameters and the assay results for each condition.

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected by the variations.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Forced degradation studies, analysis of spiked placeboAnalyte peak is well-resolved from all other peaks.
Linearity Analysis of at least 5 standards over the rangeCorrelation coefficient (r²) ≥ 0.99
Range Confirmed by linearity, accuracy, and precision studies80% to 120% of the nominal concentration
Accuracy Recovery study at 3 concentration levels (n=3)Mean recovery between 98.0% and 102.0%
Precision
- Repeatability6 replicate injections at 100% concentrationRSD ≤ 2.0%
- Intermediate PrecisionRepeatability on a different day/analyst/instrumentRSD ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1 or statistical calculationTo be determined
LOQ Signal-to-Noise ratio of 10:1 or statistical calculationTo be determined
Robustness Deliberate variation of method parametersSystem suitability criteria are met.

Conclusion

The development and validation of a stability-indicating HPLC method for the purity analysis of cis-1,4-dibutyryloxy-2-butene requires a systematic and scientifically sound approach. Due to the non-chromophoric nature of the analyte, the use of universal detectors such as ELSD or CAD is paramount. A comprehensive validation study, encompassing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, as outlined in this guide, will ensure that the developed method is reliable, accurate, and fit for its intended purpose in a regulated environment. This rigorous approach to method validation is not merely a regulatory requirement but a fundamental aspect of ensuring the quality and safety of pharmaceutical products.

References

  • Palladium-Catalyzed Selective Anti-Markovnikov Oxidation of Allylic Esters. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Types of HPLC Detectors. (2025, April 1). Phenomenex. Retrieved March 28, 2026, from [Link]

  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. (n.d.). Frontiers. Retrieved March 28, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn. Retrieved March 28, 2026, from [Link]

  • Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Analysis of Sucrose Esters by HPLC Using Charged Aerosol Detector. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 2414 Refractive Index (RI) Detector. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • HPLC Detectors. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • Types of detectors used in HPLC. (2022, June 1). Bio-Analysis Centre. Retrieved March 28, 2026, from [Link]

  • Carbon dioxide-mediated metal-free oxidation of allylic alcohols to esters. (2013, October 29). RSC Publishing. Retrieved March 28, 2026, from [Link]

  • Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. (2006, December 20). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Universal detection in high performance liquid chromatography. (2015, July 3). European Pharmaceutical Review. Retrieved March 28, 2026, from [Link]

  • Normal Phase HPLC Columns. (n.d.). Phenomenex. Retrieved March 28, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved March 28, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved March 28, 2026, from [Link]

  • Refractive Index Detection (RID). (n.d.). Shimadzu. Retrieved March 28, 2026, from [Link]

  • Evaporative light scattering detector. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • The quantitative analysis of lipids via hplc with a charged aerosol detector. (2006, July 12). USDA ARS. Retrieved March 28, 2026, from [Link]

  • RI Detectors – Reliable Refractive Index Detection for HPLC. (n.d.). KNAUER. Retrieved March 28, 2026, from [Link]

  • Differential refractometer. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • The analysis of lipids via HPLC with a charged aerosol detector. (2006, July 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Charged Aerosol Detector. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • Waters 2420 Evaporative Light Scattering Detector. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • What are Evaporative Light-Scattering Detectors? (2017, January 24). Peak Scientific. Retrieved March 28, 2026, from [Link]

  • Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Thermal Decomposition Kinetics of Polyol Ester Lubricants. (2016, November 18). Energy & Fuels. Retrieved March 28, 2026, from [Link]

  • 15.9: Hydrolysis of Esters. (2019, June 29). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • 15.9 Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry. Retrieved March 28, 2026, from [Link]

  • 15.8: Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (n.d.). DTIC. Retrieved March 28, 2026, from [Link]

  • Thermal degradation of lipids. (n.d.). Retrieved March 28, 2026, from [Link]

  • Physico-chemical studies on the photostabilization of poly(1-butene) film. (n.d.). Indian Academy of Sciences. Retrieved March 28, 2026, from [Link]

  • Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved March 28, 2026, from [Link]

  • Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. (2025, October 12). ResearchGate. Retrieved March 28, 2026, from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved March 28, 2026, from [Link]

  • Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study. (2023, June 26). PMC. Retrieved March 28, 2026, from [Link]

  • cis-1,4-Dibenzyloxy-2-butene. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Photo-caged 2-butene-1,4-dial as an efficient, target-specific photo-crosslinker for covalent trapping of DNA-binding proteins. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. (n.d.). Retrieved March 28, 2026, from [Link]

  • Chapter 14 – Conjugated Compounds and Ultraviolet Spectroscopy. (n.d.). NC State University Libraries. Retrieved March 28, 2026, from [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • 2.2: Effect of Conjugation. (2023, March 16). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

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Validation

comparing cis-1,4-dibutyryloxy-2-butene to traditional cross-linking agents

Comparative Analysis: cis-1,4-dibutyryloxy-2-butene vs. Traditional Cross-Linking Agents As biopolymer engineering and regenerative medicine advance, the limitations of traditional cross-linking agents—such as toxicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: cis-1,4-dibutyryloxy-2-butene vs. Traditional Cross-Linking Agents

As biopolymer engineering and regenerative medicine advance, the limitations of traditional cross-linking agents—such as toxicity, harsh reaction conditions, and rigid degradation profiles—have driven the search for alternative chemistries. This guide provides an objective, data-driven comparison between the emerging allylic bisbutyrate cis-1,4-dibutyryloxy-2-butene and traditional cross-linkers, specifically 1,4-butanediol diglycidyl ether (traditional BDDE) , glutaraldehyde (GTA), and divinyl sulfone (DVS).

Nomenclature Note: In some chemical databases, cis-1,4-dibutyryloxy-2-butene (cis-butanoic acid 2-butene-1,4-diyl ester) is assigned the acronym "BDDE"[1][2]. It is critical not to confuse this reactive bisbutyrate with the industry-standard epoxide cross-linker, 1,4-butanediol diglycidyl ether, which also shares the BDDE acronym[3]. They operate via fundamentally different chemical mechanisms.

Mechanistic Divergence: Epoxide Ring-Opening vs. Allylic Substitution

The core causality behind selecting a cross-linker lies in its reaction mechanism, which dictates the required experimental conditions and the stability of the resulting polymer network.

Traditional Agents (e.g., 1,4-Butanediol Diglycidyl Ether): Traditional BDDE relies on homobifunctional epoxide groups. Under highly basic conditions (pH > 11), the hydroxyl groups on a biopolymer (such as hyaluronic acid) are deprotonated to form potent alkoxide nucleophiles. These attack the epoxide rings, yielding highly stable, enzymatically resistant ether bonds [3]. While this ensures long-lasting hydrogels, the harsh alkaline conditions can cause premature polymer chain scission and degrade sensitive encapsulated biologics.

cis-1,4-dibutyryloxy-2-butene (Allylic Bisbutyrate): As an allylic diester, cis-1,4-dibutyryloxy-2-butene cross-links via transition-metal-catalyzed allylic substitution (the Tsuji-Trost reaction) or direct transesterification[4][5]. In the presence of a water-soluble Palladium (Pd) catalyst, the bisbutyrate forms a reactive π -allyl palladium intermediate. This intermediate readily undergoes nucleophilic attack by biopolymer amines or hydroxyls at neutral physiological pH . This mechanism prevents alkaline degradation of the polymer backbone and yields tunable allylic or ester linkages that offer predictable biodegradability.

G cluster_traditional Traditional (1,4-Butanediol Diglycidyl Ether) cluster_novel Alternative (cis-1,4-dibutyryloxy-2-butene) Substrate Biopolymer Substrate (e.g., Hyaluronic Acid / Proteins) Epoxide Epoxide Ring Opening (Requires pH > 11) Substrate->Epoxide Bisbutyrate Pd-Catalyzed Allylic Substitution (Operates at pH 7.0) Substrate->Bisbutyrate Ether Stable Ether Linkage (Low Biodegradability) Epoxide->Ether Ester Allylic/Ester Linkage (Tunable Biodegradability) Bisbutyrate->Ester

Figure 1: Mechanistic pathways of traditional epoxide cross-linking vs. allylic substitution.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of these cross-linking systems.

Metric1,4-Butanediol Diglycidyl Ether (Traditional)Glutaraldehyde (GTA)cis-1,4-dibutyryloxy-2-butene
Primary Bond Type EtherSchiff Base (Imine)Allylic C-N / C-O or Ester
Optimal Reaction pH > 11.0 (Highly Alkaline)7.0 - 9.06.5 - 7.5 (Neutral)
Reaction Temperature 40°C - 50°CRoom Temp25°C - 37°C
Cytotoxicity (Unreacted) Moderate (Epoxide toxicity)High (Mutagenic)Low (Metabolizes to butyric acid)
In Vivo Degradation Very Slow (> 12 months)Slow (Prone to calcification)Tunable (Hydrolytic/Enzymatic)
Best Application Long-lasting dermal fillersTissue fixation (Valves)Biologics & sensitive hydrogels

Experimental Workflows & Protocols

To validate the theoretical advantages of cis-1,4-dibutyryloxy-2-butene, the following self-validating protocols demonstrate the distinct handling requirements for both chemistries.

Protocol A: Traditional Epoxide Cross-linking (Control)

Causality: High pH is mandatory to convert hydroxyls into reactive alkoxides, overcoming the activation energy required for epoxide ring-opening.

  • Solvation: Dissolve 1.0 g of Sodium Hyaluronate (HA) in 10 mL of 1% NaOH (pH ~13). Stir until completely hydrated.

  • Activation: Add 50 µL of 1,4-butanediol diglycidyl ether dropwise.

  • Curing: Incubate the mixture at 50°C for 3 hours. Note: The elevated temperature increases collision frequency, driving the etherification, but also initiates competing HA chain hydrolysis.

  • Neutralization & Purification: Neutralize the hydrogel with 1M HCl to pH 7.0. Dialyze against PBS (MWCO 10 kDa) for 48 hours to remove unreacted epoxide.

Protocol B: Allylic Bisbutyrate Cross-linking (Test)

Causality: Neutral pH is maintained to preserve polymer molecular weight. The Pd catalyst lowers the activation energy by forming an electrophilic π -allyl complex with the bisbutyrate, allowing ambient nucleophilic attack.

  • Solvation: Dissolve 1.0 g of HA (or proteinaceous biopolymer) in 10 mL of standard PBS (pH 7.4).

  • Catalyst Preparation: In a separate vial, complex 2 mol% Palladium(II) acetate[Pd(OAc)2] with a water-soluble ligand (e.g., TPPTS) in 1 mL of PBS.

  • Activation: Add 60 µL of cis-1,4-dibutyryloxy-2-butene to the polymer solution, immediately followed by the Pd-catalyst solution.

  • Curing: Incubate at 37°C for 2 hours. The mild temperature prevents thermal degradation of the backbone.

  • Purification: Dialyze against PBS containing a metal chelator (e.g., 10 mM EDTA) for 24 hours to strip the Pd catalyst, followed by pure PBS for 24 hours.

Workflow Prep Polymer Solvation (HA or Protein) Mix1 Add Epoxide BDDE in 1% NaOH (pH 13) Prep->Mix1 Mix2 Add Bisbutyrate + Pd-Catalyst (pH 7.4) Prep->Mix2 Cure1 Thermal Cure 50°C for 3 hrs Mix1->Cure1 Purify Neutralization & Dialysis (MWCO 10k) Cure1->Purify Cure2 Physiological Cure 37°C for 2 hrs Mix2->Cure2 Cure2->Purify

Figure 2: Comparative workflow demonstrating the physiological conditions enabled by bisbutyrate chemistry.

Conclusion & Application Suitability

While traditional 1,4-butanediol diglycidyl ether remains the gold standard for applications requiring permanent structural integrity (such as cosmetic dermal fillers), its reliance on harsh alkaline conditions makes it suboptimal for cross-linking sensitive biologics, growth factors, or RNA-loaded nanoparticles.

cis-1,4-dibutyryloxy-2-butene offers a highly sophisticated alternative. By leveraging palladium-catalyzed allylic substitution, it allows drug development professionals to cross-link hydrogels at physiological pH and temperature. Furthermore, the resulting allylic/ester linkages degrade into biocompatible butyric acid derivatives, significantly reducing the risk of chronic inflammation associated with unreacted epoxides or aldehydes.

References

  • ChemBK. (2024). CIS-Butanoic Acid 2-Butene-1,4-Diylester. Retrieved from[Link]

  • National Center for Advancing Translational Sciences (NCATS). 1,4-BUTANEDIOL DIGLYCIDYL ETHER. Inxight Drugs. Retrieved from[Link]

  • Uozumi, Y., et al. (2006). Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis. NIH. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). (2023). Heterogeneous Pd complex catalyst for allylation with allylic alcohols enhanced by aluminum-doped mesoporous silica support. Retrieved from[Link]

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Comparative

A Comparative FTIR Spectral Analysis of cis-1,4-dibutyryloxy-2-butene and Its Structural Analogs

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of cis-1,4-dibutyryloxy-2-butene and its key derivatives. Designed for researchers and professionals in drug development and che...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of cis-1,4-dibutyryloxy-2-butene and its key derivatives. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the subtle yet significant spectral differences arising from changes in stereochemistry and acyl chain length. The analysis is grounded in fundamental principles of vibrational spectroscopy and supported by established experimental protocols.

Introduction: The Role of FTIR in Structural Elucidation

Unsaturated di-esters like cis-1,4-dibutyryloxy-2-butene are valuable intermediates in organic synthesis. Verifying their structural integrity, particularly the stereochemistry of the central double bond and the identity of the ester functional groups, is critical for ensuring reaction success and product purity. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective technique for this purpose.[1] It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[2]

This guide focuses on interpreting the FTIR spectra of the target molecule by comparing it with two key analogs:

  • trans-1,4-dibutyryloxy-2-butene: To illustrate the spectral impact of cis/trans isomerism.

  • cis-1,4-diacetoxy-2-butene: To demonstrate the effect of acyl chain length (butyryl vs. acetyl) on the spectrum.[3][4][5]

By understanding these comparisons, researchers can confidently identify and differentiate these structurally similar compounds.

Experimental Methodology: Acquiring High-Quality Spectra

The presented data is based on a standard protocol using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a technique chosen for its minimal sample preparation requirements and suitability for liquid samples.[1]

Materials and Instrumentation
  • Samples: cis-1,4-dibutyryloxy-2-butene, trans-1,4-dibutyryloxy-2-butene, cis-1,4-diacetoxy-2-butene.

  • Instrumentation: A standard FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[1]

  • Cleaning Solvent: Isopropanol.

Step-by-Step ATR-FTIR Protocol
  • Crystal Preparation: The ATR crystal surface is thoroughly cleaned with isopropanol and allowed to dry completely. This step is crucial to prevent cross-contamination.

  • Background Spectrum: A background spectrum is collected on the clean, empty ATR crystal. This scan measures the ambient environment (e.g., CO₂, water vapor) and instrument response, which is then subtracted from the sample spectrum to ensure data integrity.

  • Sample Application: A single drop (approximately 1-2 µL) of the liquid sample is placed directly onto the center of the ATR crystal, ensuring full coverage of the sampling area.[6][7]

  • Spectrum Acquisition: The sample spectrum is acquired.

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed using standard spectroscopy software. This includes automatic background subtraction, baseline correction, and peak-picking algorithms to identify the precise wavenumbers of absorption maxima.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Background_Scan 2. Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample 3. Apply Liquid Sample Drop Background_Scan->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data 5. Baseline Correction & Peak Picking Acquire_Spectrum->Process_Data

Figure 1: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Results and Discussion: A Comparative Spectral Analysis

The FTIR spectrum of an organic molecule can be divided into distinct regions that correspond to the vibrations of specific functional groups. The key differences between our target compound and its derivatives are found in the C-H stretching, C=O stretching, C=C stretching, and the "fingerprint" regions.[8]

Key Spectral Features of cis-1,4-dibutyryloxy-2-butene

The following table summarizes the expected primary absorption bands for cis-1,4-dibutyryloxy-2-butene.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityNotes
~3040=C-H StretchAlkene (cis)MediumCharacteristic of sp² C-H bonds.[9]
2965, 2875-C-H StretchAlkane (CH₃, CH₂)StrongAsymmetric and symmetric stretching of the butyryl chain.
~1740C=O StretchEsterVery StrongThe most prominent peak in the spectrum.[10][11]
~1655C=C StretchAlkene (cis)Weak to MediumThe cis configuration creates a dipole moment, making this band IR-active.
1250-1160C-O StretchEsterStrongOften a broad and complex region.
~700=C-H BendAlkene (cis)StrongOut-of-plane bending, highly characteristic of cis-disubstituted alkenes.[12]
Comparison 1: The Effect of Stereochemistry (cis vs. trans Isomers)

The most reliable way to distinguish between cis and trans isomers of a 1,4-disubstituted-2-butene system using FTIR is by examining the C-H out-of-plane bending and the C=C stretching vibrations.[12][13][14]

  • C=C Stretch (~1655 cm⁻¹): In the cis isomer, the C=C stretching vibration is clearly visible because the symmetry of the molecule allows for a change in dipole moment during the vibration. In the corresponding trans isomer, the molecule possesses a center of symmetry, which can render the C=C stretch IR-inactive or, at best, extremely weak.[15]

  • =C-H Out-of-Plane Bend: This is the most definitive differentiator. The cis isomer exhibits a strong, characteristic absorption band around 700 cm⁻¹ . The trans isomer, in contrast, shows a very strong and sharp band at a much higher wavenumber, typically around 965 cm⁻¹ .[16] This significant difference makes unambiguous assignment possible.

Isomer_Comparison cluster_mol Molecular Structure cluster_spec Key Spectral Difference Cis_Mol cis-Isomer Cis_Peak Strong Bend at ~700 cm⁻¹ Cis_Mol->Cis_Peak Leads to Trans_Mol trans-Isomer Trans_Peak Strong Bend at ~965 cm⁻¹ Trans_Mol->Trans_Peak Leads to

Sources

Validation

Benchmarking cis-1,4-Dibutyryloxy-2-butene Against Alternative Butene Diol Esters: A Comprehensive Guide for Drug Development and Synthetic Applications

As a Senior Application Scientist specializing in molecular design and catalytic workflows, I frequently navigate the nuanced selection of bifunctional building blocks. Butene diol esters (BDEs) represent a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular design and catalytic workflows, I frequently navigate the nuanced selection of bifunctional building blocks. Butene diol esters (BDEs) represent a highly versatile class of compounds, serving as critical intermediates in palladium-catalyzed Tsuji-Trost allylations, chain transfer agents in olefin cross-metathesis, and lipophilic linkers in prodrug development.

While is the ubiquitous industry standard for these applications, the demand for tailored pharmacokinetics and modulated reactivity has driven the adoption of bulkier homologues like[1]. This guide objectively benchmarks DBB against DAB, providing mechanistic insights, quantitative data, and self-validating experimental protocols to optimize your synthetic and drug development pipelines.

Structural and Physicochemical Comparison

The fundamental differences in performance between DBB and DAB stem directly from their aliphatic chain lengths. Table 1 summarizes their core physicochemical properties.

Table 1: Physicochemical Properties of Key Butene Diol Esters

Propertycis-1,4-Dibutyryloxy-2-butene (DBB)cis-1,4-Diacetoxy-2-butene (DAB)
CAS Number 144967-77-1[2]25260-60-0
Molecular Weight 228.28 g/mol [3]172.18 g/mol
Formula C12H20O4[3]C8H12O4
Lipophilicity (XLogP3) 3.10[3]~1.10
Primary Applications Drug delivery systems, polymer cross-linking[1][2]Tsuji-Trost allylation, olefin cross-metathesis[4]

Causality Insight: The shift from an acetate (DAB) to a butyrate (DBB) moiety significantly increases the molecule's lipophilicity (XLogP3 3.10 vs ~1.10). In drug delivery, this enhanced lipophilicity improves cellular membrane permeability. Furthermore, the steric bulk of the butyryl chain sterically hinders nucleophilic attack at the carbonyl carbon, directly translating to slower enzymatic hydrolysis—a highly desirable trait for sustained-release prodrug formulations[1].

Mechanistic Pathways & Reactivity Profiles
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

Both DBB and DAB undergo oxidative addition with Pd(0) to form a reactive π-allyl-palladium(II) complex. However, acetate is a superior leaving group compared to butyrate. Consequently, DAB exhibits faster oxidative addition kinetics and is widely used for tandem allylations. DBB, conversely, requires higher activation energy but can offer superior regiocontrol in complex asymmetric allylations by preventing rapid, unselective over-allylation.

TsujiTrost Pd0 Pd(0) Catalyst PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition Substrate Butene Diol Ester (DBB or DAB) Substrate->PiAllyl - Leaving Group Product Allylated Product PiAllyl->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Palladium-catalyzed Tsuji-Trost allylation cycle for butene diol esters.

Olefin Cross-Metathesis

In ruthenium-catalyzed cross-metathesis, DAB is a premier chain transfer agent (CTA) used to synthesize telechelic polymers and degrade natural rubber[5]. DBB can also function as a CTA, but its increased steric bulk slightly reduces the propagation rate of the Ru-alkylidene intermediate compared to DAB[4].

Quantitative Performance Benchmarking

To guide your selection, Table 2 aggregates the expected performance metrics of these two esters across standard laboratory applications.

Table 2: Application Performance Benchmarking

Application MetricDBB (Butyrate)DAB (Acetate)Scientific Causality
Esterase Cleavage (Plasma t½) Sustained (45–60 min)Rapid (<15 min)The steric bulk of the C4 butyryl chain hinders nucleophilic attack by serine hydrolases, delaying payload release.
Pd-Catalyzed Allylation Yield Moderate (70–80%)High (85–95%)Acetate is a superior, less sterically hindered leaving group, lowering the activation energy for oxidative addition to Pd(0).
Cross-Metathesis Efficiency ModerateHighDAB minimizes steric clash at the Ru-alkylidene center, making it a highly efficient chain transfer agent[5].
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and control blanks to definitively rule out false positives (e.g., spontaneous aqueous hydrolysis or evaporative loss).

Protocol 1: Benchmarking Esterase Cleavage Kinetics (Prodrug Simulation)

Self-Validating Mechanism: The inclusion of a structurally distinct internal standard (IS) prior to protein precipitation corrects for matrix effects and extraction losses. An enzyme-free blank runs in parallel to subtract spontaneous aqueous hydrolysis.

  • Substrate Preparation: Prepare 10 mM stock solutions of DBB and DAB in DMSO. Dilute to a working concentration of 100 µM in PBS (pH 7.4).

  • Enzymatic Incubation: Add 10 µL of human plasma (or purified carboxylesterase) to 990 µL of the substrate solution. Incubate at 37°C under gentle agitation.

  • Time-Course Sampling & Quench: At predefined intervals (0, 15, 30, 60, 120 min), extract 100 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing 10 µM 1,5-pentanediol (Internal Standard).

  • Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • HPLC-MS/MS Analysis: Inject the supernatant. Quantify the disappearance of the parent ester and the appearance of the diol payload via Multiple Reaction Monitoring (MRM).

Workflow Prep 1. Substrate Prep (DBB/DAB in Buffer) Enzyme 2. Esterase Addition (Plasma/Purified) Prep->Enzyme Incubate 3. Time-Course Incubation (37°C, 0-120 min) Enzyme->Incubate Quench 4. Reaction Quenching (MeCN + Int. Standard) Incubate->Quench Analyze 5. HPLC-UV/MS Analysis (Quantify Diol Release) Quench->Analyze

Caption: Step-by-step self-validating workflow for esterase cleavage kinetics.

Protocol 2: Palladium-Catalyzed Tandem Allylation

Self-Validating Mechanism: Real-time GC-MS monitoring with a non-reactive internal standard (dodecane) allows for absolute mass balance calculation, ensuring that low product yields are correctly attributed to poor reactivity rather than evaporative loss or degradation.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 5 mol% Pd(PPh3)4 in anhydrous THF. Stir for 10 minutes until a homogeneous yellow solution forms, indicating active Pd(0).

  • Substrate Addition: Add 1.0 equivalent of the butene diol ester (DBB or DAB) and 1.2 equivalents of the nucleophile (e.g., 1,2-phenylenediamine).

  • Reaction Monitoring: Introduce 0.1 equivalents of dodecane (Internal Standard). Sample 10 µL aliquots hourly, dilute in ethyl acetate, filter through a short silica plug to remove the catalyst, and analyze via GC-MS.

  • Workup & Isolation: Once conversion plateaus, quench the reaction with water, extract with diethyl ether, dry over MgSO4, and purify via flash chromatography to determine the isolated yield.

Conclusion & Selection Matrix

When engineering a synthetic pathway or a drug delivery vehicle, the choice between DBB and DAB should be dictated by the required reaction kinetics and lipophilicity.

  • Choose DAB when you require rapid oxidative addition in Tsuji-Trost allylations, highly efficient cross-metathesis, or immediate payload release in biological systems.

  • Choose DBB when your formulation demands higher lipophilicity, sustained enzymatic cleavage (prodrugs), or when steric bulk is required to prevent over-allylation in sensitive catalytic cycles.

References
  • ChemBK. "CIS-Butanoic Acid 2-Butene-1,4-Diylester". chembk.com. Available at:[Link]

  • Revista Latinoamericana de Metalurgia y Materiales. "Degradation of Natural Rubber via Cross-Metathesis with Functionalized Olefins". rlmm.org. Available at:[Link]

  • MDPI. "NHC Ligand Effects on Ru-Catalyzed Cross-Metathesis of Renewable Materials". mdpi.com. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of cis-1,4-Dibutyryloxy-2-butene

The procedural steps outlined herein are based on the fundamental principles of chemical safety and waste management. However, it is imperative to always consult the official Safety Data Sheet provided by the manufacture...

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Author: BenchChem Technical Support Team. Date: April 2026

The procedural steps outlined herein are based on the fundamental principles of chemical safety and waste management. However, it is imperative to always consult the official Safety Data Sheet provided by the manufacturer and adhere to your institution's specific waste disposal protocols and local, state, and federal regulations. [3][5]

Chemical Profile and Hazard Assessment

cis-1,4-Dibutyryloxy-2-butene is an unsaturated ester. Based on analogous compounds, it should be handled as a combustible liquid that may cause skin and eye irritation.[4][6][7][8] Esters, as a class, can react with acids to generate heat, and strong oxidizing acids may lead to vigorous, potentially ignitable reactions.[3] Therefore, segregation from incompatible materials is a critical aspect of its handling and disposal.[9]

Table 1: Inferred Hazard Profile of cis-1,4-Dibutyryloxy-2-butene

PropertyInferred HazardRationale and Key Considerations
Physical State LiquidBased on structural analogues.
Flammability Combustible LiquidStructurally similar compounds like cis-1,4-diacetoxy-2-butene and cis-1,4-dibenzyloxy-2-butene have flash points well above ambient temperature, classifying them as combustible liquids.[4][6] Keep away from heat, sparks, and open flames.[9][10][11]
Health Hazards Skin and Eye IrritantAnalogous compounds are known to cause skin and eye irritation.[6][7][8] May cause respiratory irritation if inhaled.[6][7]
Reactivity Reactive with Strong Acids, Bases, and Oxidizing AgentsEsters can hydrolyze under acidic or basic conditions.[3] Strong oxidizing agents can lead to vigorous reactions.[3][10]
Environmental Hazards Potentially Harmful to Aquatic LifeDischarge into the environment should be avoided.[7]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling cis-1,4-Dibutyryloxy-2-butene for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Nitrile or neoprene gloves.[13] Ensure gloves are compatible with the chemical and inspect for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat.[12][13]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[13][14]

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste disposal.[5][10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of cis-1,4-Dibutyryloxy-2-butene is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [15]

  • Waste Collection:

    • Collect waste cis-1,4-Dibutyryloxy-2-butene in a dedicated, properly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5] Incompatible wastes can lead to dangerous reactions.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("cis-1,4-Dibutyryloxy-2-butene"), and any associated hazard symbols (e.g., flammable, irritant).[12][13]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, ignition sources, and incompatible chemicals (strong acids, bases, and oxidizing agents).[9][13]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste consolidation and removal.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of cis-1,4-Dibutyryloxy-2-butene.

G start Start: Have cis-1,4-Dibutyryloxy-2-butene Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect 2. Collect Waste in a Designated, Labeled Container ppe->collect check_contamination Is Container or Area Contaminated? collect->check_contamination decontaminate 3. Decontaminate Surfaces and Equipment check_contamination->decontaminate Yes seal_store 4. Securely Seal Container and Store in Secondary Containment check_contamination->seal_store No dispose_contaminated Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose_contaminated dispose_contaminated->seal_store contact_ehs 5. Contact EHS for Waste Pickup seal_store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal Workflow for cis-1,4-Dibutyryloxy-2-butene.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl butyrate, 99%. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid ethyl ester. [Link]

  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET: 2-Ethyl-1-butene. [Link]

  • University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. [Link]

  • NOVA Chemicals. (n.d.). Safety Data Sheet: 1,3-Butadiene. [Link]

  • Synergy Recycling. (n.d.). Cis-2-Butene Disposal. [Link]

  • European Composites Industry Association. (2021). Safe handling of Unsaturated Polyester (UP) Resins. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. [Link]

  • Airgas. (2021). SAFETY DATA SHEET: 2-Butene (Mixture of Cis and Trans). [Link]

  • Linde Gas. (2017). SAFETY DATA SHEET cis-2-Butene. [Link]

  • ChemRadar. CIS-1,4-DIBENZYLOXY-2-BUTENE CAS#68972-96-3. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of cis-1,4-Dibutyryloxy-2-butene: Essential Personal Protective Equipment and Disposal Protocols

For Researchers, Scientists, and Drug Development Professionals Understanding the Potential Hazards: A Logic-Based Assessment Given the known hazards of its precursor, cis-2-butene-1,4-diol, and the closely related analo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Potential Hazards: A Logic-Based Assessment

Given the known hazards of its precursor, cis-2-butene-1,4-diol, and the closely related analog, cis-1,4-diacetoxy-2-butene, it is imperative to handle cis-1,4-Dibutyryloxy-2-butene with the assumption that it may pose similar risks. The safety data for cis-1,4-diacetoxy-2-butene indicates that it is a skin and eye irritant.[2][3] The precursor, cis-2-butene-1,4-diol, is also known to cause skin and serious eye irritation, and is harmful if swallowed.[4] Therefore, all handling procedures for cis-1,4-Dibutyryloxy-2-butene must be designed to mitigate these potential hazards.

Key Assumed Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: May cause pain, redness, and potential damage to the eye.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is critical to ensure your safety when working with cis-1,4-Dibutyryloxy-2-butene. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties and potential hazards.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical splash goggles are mandatory. They provide a complete seal around the eyes, protecting against splashes and vapors. Standard safety glasses do not offer sufficient protection.
Hand Protection Nitrile rubber gloves are recommended.[5] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider using thicker, chemical-resistant gloves and consult the manufacturer's compatibility data.
Body Protection A standard laboratory coat should be worn and kept fully buttoned. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing risk and ensuring a safe laboratory environment.

Pre-Handling and Storage:
  • Receipt and Inspection: Upon receiving the chemical, visually inspect the container for any signs of damage or leakage.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from strong oxidizing agents and bases.[2]

Handling Protocol:

The following workflow diagram illustrates the essential steps for safely handling cis-1,4-Dibutyryloxy-2-butene.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Verify Emergency Equipment Availability (Eyewash, Safety Shower) B->C D Carefully Dispense Chemical C->D E Keep Container Tightly Closed When Not in Use D->E F Perform Experimental Work E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in Designated, Labeled Container G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Experimental workflow for handling cis-1,4-Dibutyryloxy-2-butene.

Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a designated, labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

Disposal Plan:

Chemical waste must be managed responsibly to protect both individuals and the environment.

  • Waste Collection: All waste materials contaminated with cis-1,4-Dibutyryloxy-2-butene, including excess reagent, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures. Do not dispose of this chemical down the drain.

First Aid Measures: Immediate Response

In case of exposure, prompt action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, you can confidently and safely incorporate cis-1,4-Dibutyryloxy-2-butene into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

Sources

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